Brg1-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H19FN2O |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(E)-3-[(1R,4R)-5-(4-fluorophenyl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C20H19FN2O/c21-16-6-8-17(9-7-16)23-14-18-12-19(23)13-22(18)11-10-20(24)15-4-2-1-3-5-15/h1-11,18-19H,12-14H2/b11-10+/t18-,19-/m1/s1 |
InChI Key |
CSSHXOCDFOBNLZ-MMKWGKFASA-N |
Isomeric SMILES |
C1[C@@H]2CN([C@H]1CN2C3=CC=C(C=C3)F)/C=C/C(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1C2CN(C1CN2C3=CC=C(C=C3)F)C=CC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
Brg1-IN-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brg1 (Brahma-related gene 1), also known as SMARCA4, is the catalytic ATPase subunit of the multi-subunit SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex.[1] This complex plays a crucial role in regulating gene expression by altering nucleosome positioning, thereby modulating DNA accessibility for transcription factors and other regulatory proteins.[1] Given its central role in gene regulation, the dysregulation of Brg1 activity has been implicated in various cancers, making it a compelling target for therapeutic intervention.[2] Brg1-IN-1 is a potent and specific small molecule inhibitor of Brg1, showing promise in sensitizing cancer cells to conventional therapies.[3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action
This compound functions as a competitive inhibitor of the ATPase activity of the Brg1 subunit. By binding to the ATP-binding pocket of Brg1, this compound prevents the hydrolysis of ATP, a process essential for the chromatin remodeling function of the SWI/SNF complex. This inhibition leads to a "frozen" state of the chromatin, where nucleosomes are not effectively repositioned. Consequently, the accessibility of gene promoters and enhancers is altered, leading to widespread changes in gene expression. The primary downstream effects of this compound are the modulation of transcriptional programs that govern cell cycle progression, DNA repair, and apoptosis.
Quantitative Data
The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data for this compound and a related compound, PFI-3, for comparison.
| Compound | Target | Assay Type | IC50 | Cell Line | Reference |
| This compound (Compound 11d) | SMARCA4/BRG1 | Biochemical (ATPase) | Potent inhibitor | - | |
| PFI-3 | SMARCA4/BRG1 Bromodomain | TR-FRET | - | - | |
| This compound (Compound 11d) + Temozolomide | Cell Viability | Proliferation Assay | Enhanced cell death | Glioblastoma (GBM) | |
| PFI-3 + Temozolomide | Cell Viability | Proliferation Assay | Increased sensitivity | Glioblastoma (GBM) |
Note: Specific IC50 values for this compound are not publicly available in the reviewed literature; however, it is described as a "potent inhibitor" with greater efficacy than PFI-3 in cellular assays.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams have been generated using the DOT language.
Diagram 1: this compound Mechanism of Action on Chromatin Remodeling.
Diagram 2: Experimental Workflow for TR-FRET Biochemical Assay.
Diagram 3: Experimental Workflow for Cellular Viability Assay.
Experimental Protocols
Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay is designed to measure the binding of the Brg1 bromodomain to an acetylated histone peptide, a key interaction for its chromatin remodeling activity. Inhibition of this binding by this compound can be quantified.
Materials:
-
SMARCA4/BRG1 TR-FRET Assay Kit (e.g., BPS Bioscience, Cat. No. 79795)
-
This compound
-
384-well low-volume white microplate
-
Microplate reader capable of TR-FRET
Protocol:
-
Reagent Preparation: Prepare 1x TR-FRET Assay Buffer by diluting the 3x stock. Dilute the Terbium-labeled donor and dye-labeled acceptor in 1x Assay Buffer. Prepare serial dilutions of this compound in 1x Assay Buffer. Dilute the Brg1 protein to the recommended concentration in 1x Assay Buffer.
-
Assay Plate Setup: To each well, add 2 µL of diluted this compound or vehicle control. Add 4 µL of the diluted Brg1 protein.
-
Ligand Addition: Add 4 µL of the diluted Bromodomain Ligand 2 to each well.
-
Initiate TR-FRET: Add 10 µL of the diluted Terbium-labeled donor and dye-labeled acceptor mixture to each well.
-
Incubation: Incubate the plate at room temperature for 2 hours, protected from light.
-
Measurement: Read the fluorescence intensity on a TR-FRET compatible microplate reader at the appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
Data Analysis: Calculate the FRET ratio (Acceptor signal / Donor signal). Plot the FRET ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay: Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is used to assess the cytotoxic and cytostatic effects of this compound, alone or in combination with other therapeutic agents.
Materials:
-
Glioblastoma cell lines (e.g., U87MG, T98G)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Temozolomide (optional, for combination studies)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed glioblastoma cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of this compound, temozolomide, or a combination of both. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percent viability against the log of the drug concentration to determine the IC50 values.
Conclusion
This compound is a potent inhibitor of the Brg1 ATPase, a key component of the SWI/SNF chromatin remodeling complex. By disrupting the ability of this complex to remodel chromatin, this compound induces significant changes in gene expression, leading to cell cycle arrest, apoptosis, and sensitization of cancer cells to DNA damaging agents. The methodologies and data presented in this guide provide a comprehensive framework for understanding and further investigating the therapeutic potential of this compound in oncology and other diseases driven by aberrant chromatin remodeling.
References
- 1. Structural Activity Relationship Analysis of New Diphenyl PFI-3 Analogues Targeting for the Treatment of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the Bromodomain of BRG-1/BRM Subunit of the SWI/SNF Complex Increases the Anticancer Activity of Temozolomide in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel structural-related analogs of PFI-3 (SRAPs) that target the BRG1 catalytic subunit of the SWI/SNF complex increase the activity of temozolomide in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Brg1-IN-1: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of Brg1-IN-1, a potent small-molecule inhibitor of the bromodomain of Brahma-related gene 1 (BRG1), a key catalytic subunit of the SWI/SNF chromatin remodeling complex. This compound, a structurally related analog of PFI-3, has demonstrated superior efficacy in sensitizing glioblastoma (GBM) cells to the alkylating agent temozolomide (TMZ). This guide details the synthetic chemistry, experimental protocols for its biological characterization, and its impact on relevant signaling pathways. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction
Brahma-related gene 1 (BRG1), encoded by the SMARCA4 gene, is the central ATPase of the mammalian SWI/SNF chromatin remodeling complex. This complex plays a critical role in regulating gene expression by altering nucleosome structure, thereby influencing cellular processes such as proliferation, differentiation, and DNA repair. While often acting as a tumor suppressor, elevated BRG1 expression is associated with poor prognosis in several cancers, including glioblastoma. In GBM, BRG1 has been shown to contribute to therapeutic resistance.
This compound (also known as compound 11d in its primary publication) was developed as a potent inhibitor of the BRG1 bromodomain.[1] By targeting this acetyl-lysine binding domain, this compound disrupts the interaction of the SWI/SNF complex with chromatin, leading to downstream effects on gene expression and cellular function. Notably, this compound has shown significant promise in enhancing the cytotoxic effects of temozolomide, the standard-of-care chemotherapeutic for GBM.[1]
Discovery and Synthesis of this compound
This compound was discovered through a medicinal chemistry effort aimed at developing novel structural analogs of the known BRG1/BRM bromodomain inhibitor, PFI-3. The objective was to identify compounds with improved potency in sensitizing GBM cells to temozolomide.
Chemical Structure
Chemical Name: (E)-3-((1R,4R)-5-(4-fluorophenyl)-2,5-diazabicyclo[2.2.1]heptan-2-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one
Molecular Formula: C22H22FN3O2
Molecular Weight: 395.43 g/mol
Synthetic Pathway
The synthesis of this compound involves a multi-step process, beginning with the preparation of the key intermediate, (1R,4R)-tert-butyl 5-(4-fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate. This is followed by deprotection and subsequent coupling with a propiolamide derivative.
References
Brg1-IN-1: A Technical Guide to a Novel SMARCA4/BRG1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brg1-IN-1, also identified as compound 11d, is a potent small molecule inhibitor of the SMARCA4/BRG1 (Brahma-related gene 1) protein, a core catalytic subunit of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex. Developed as a structurally related analog of the known SMARCA4/BRG1 bromodomain inhibitor PFI-3, this compound has demonstrated significant potential in oncological research, particularly in the context of glioblastoma (GBM). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and the signaling pathways it modulates.
Mechanism of Action
The SWI/SNF complex, powered by the ATPase activity of either BRG1 or its paralog BRM (SMARCA2), plays a crucial role in regulating gene expression by altering nucleosome positioning and chromatin accessibility. In certain cancers, including glioblastoma, BRG1 is overexpressed and contributes to a malignant phenotype characterized by increased invasion, migration, and resistance to chemotherapy.
This compound is designed to target the bromodomain of BRG1, a protein module that recognizes acetylated lysine residues on histones, thereby anchoring the SWI/SNF complex to specific chromatin regions. By competitively binding to this bromodomain, this compound disrupts the interaction of the SWI/SNF complex with chromatin, leading to downstream changes in gene expression. A key consequence of BRG1 inhibition in glioblastoma is the sensitization of tumor cells to DNA alkylating agents like temozolomide (TMZ), the standard-of-care chemotherapy for GBM. This sensitization is, at least in part, mediated through the modulation of DNA damage response pathways and the STAT3 signaling cascade.[1][2][3][4][5]
Data Presentation
The following tables summarize the available quantitative data for this compound and its predecessor, PFI-3, providing a basis for comparison.
Table 1: Biochemical and Cellular Activity of this compound and PFI-3
| Compound | Target(s) | Assay Type | IC50/K_d_ | Cell Line(s) | Cellular Effect | Reference(s) |
| This compound (11d) | SMARCA4/BRG1 | Cell Viability (in combination with TMZ) | More potent than PFI-3 | Glioblastoma cell lines (e.g., MT330, LN229) | Sensitizes cells to TMZ-induced cell death | |
| PFI-3 | SMARCA4/BRG1, SMARCA2/BRM | Bromodomain Binding | K_d_ = 89 nM (SMARCA4) | Glioblastoma cell lines (e.g., MT330, LN229, T98G) | Enhances TMZ-induced antiproliferative and cell death effects |
Table 2: In Vivo Efficacy of this compound
| Compound | Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference(s) |
| This compound (11d) | Subcutaneous GBM xenograft | Glioblastoma | Not specified | Enhances the inhibitory effect of Temozolomide on tumor growth | |
| PFI-3 | Intracranial GBM animal model | Glioblastoma | Not specified | Potentiated the anticancer effect of TMZ, leading to a marked increase in survival |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound, based on established protocols in the field.
Cell Viability Assay (MTT/XTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate glioblastoma cells (e.g., U87, LN229, T98G) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with serial dilutions of this compound, Temozolomide, or a combination of both. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT/XTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well and incubate for 2-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values using non-linear regression analysis.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, such as BRG1 and phosphorylated STAT3 (p-STAT3).
-
Cell Lysis: Treat glioblastoma cells with this compound and/or Temozolomide for the desired time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 4-20% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRG1, p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify band intensities using image analysis software and normalize to the loading control.
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of glioblastoma cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle, this compound, Temozolomide, combination). Administer treatments via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.
-
Monitoring: Monitor tumor volume and body weight of the mice throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a set duration), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
-
Data Analysis: Compare tumor growth rates and final tumor weights between the different treatment groups to evaluate efficacy.
Mandatory Visualizations
Caption: Mechanism of action of this compound and its synergy with Temozolomide.
Caption: Experimental workflow for a cell viability assay.
Caption: Simplified signaling pathway showing BRG1 regulation of STAT3.
References
- 1. Novel structural-related analogs of PFI-3 (SRAPs) that target the BRG1 catalytic subunit of the SWI/SNF complex increase the activity of temozolomide in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Brahma‐Related Gene‐1 (BRG1) promotes the malignant phenotype of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Bromodomain of BRG-1/BRM Subunit of the SWI/SNF Complex Increases the Anticancer Activity of Temozolomide in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Delving into the Cellular Impact of Brg1-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Brahma-related gene 1 (Brg1), also known as SMARCA4, is the catalytic ATPase subunit of the SWI/SNF chromatin remodeling complex. This complex plays a pivotal role in regulating gene expression by altering nucleosome positioning, thereby influencing a multitude of cellular processes. Dysregulation of Brg1 has been implicated in various cancers, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth analysis of the cellular pathways affected by Brg1-IN-1, a potent and specific inhibitor of Brg1. We will explore its mechanism of action, summarize key quantitative data, and provide detailed experimental protocols for assays used to characterize its effects.
Core Mechanism of Action
This compound, identified as Compound 11d in primary literature, is a novel structural-related analog of PFI-3. It functions as a potent inhibitor of the SMARCA4/Brg1 protein.[1] Its primary mechanism involves targeting the ATPase activity of Brg1, which is essential for the chromatin remodeling function of the SWI/SNF complex. By inhibiting this activity, this compound effectively disrupts the ability of the SWI/SNF complex to modulate gene expression, leading to downstream effects on various cellular pathways.
Cellular Pathways Modulated by this compound
Inhibition of Brg1 by this compound has been shown to impact several critical cellular signaling pathways, primarily in the context of cancer, with a significant focus on glioblastoma (GBM).
Sensitization to Chemotherapy in Glioblastoma
A key finding is that this compound enhances the efficacy of the standard-of-care chemotherapeutic agent temozolomide (TMZ) in glioblastoma cells.[1] Knockout of Brg1 has been demonstrated to sensitize GBM cells to the anti-proliferative effects of TMZ.[2][3] this compound phenocopies this genetic ablation, showing greater efficacy than the related inhibitor PFI-3 in increasing the anti-proliferative and cell death-inducing effects of TMZ in vitro.[1] This suggests that inhibiting Brg1 disrupts DNA repair mechanisms or other survival pathways that contribute to TMZ resistance.
Wnt Signaling Pathway
Brg1 plays a crucial role in the Wnt signaling pathway, a fundamental pathway in embryonic development and cancer. Brg1 can impact Wnt signaling at two levels: by transcriptionally regulating Wnt receptor genes (e.g., Frizzled family) and by acting as a coactivator for Wnt target gene transcription in the nucleus through its interaction with β-catenin. Inhibition of Brg1 would therefore be expected to downregulate Wnt signaling, potentially inhibiting the proliferation of Wnt-dependent cancers.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival and proliferation. Brg1 has been shown to regulate this pathway, in part by suppressing the expression of the tumor suppressor PTEN. Loss of PTEN leads to the activation of the PI3K/AKT pathway. In PTEN-deficient prostate cancer, there is a synthetic lethal relationship with Brg1, where the cells become dependent on Brg1 for survival. Mechanistically, PTEN loss leads to AKT-mediated inhibition of GSK3β, which in turn fails to phosphorylate and target Brg1 for degradation by the E3 ubiquitin ligase FBXW7. This results in Brg1 protein stabilization. Therefore, inhibiting Brg1 with this compound could be a promising therapeutic strategy for PTEN-deficient cancers.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related inhibitors.
Table 1: In Vitro Efficacy of this compound in Glioblastoma Cell Lines
| Cell Line | Treatment | Concentration | Effect | Reference |
|---|---|---|---|---|
| MT330 | This compound + TMZ | Not Specified | Enhanced anti-proliferative and cell death-inducing effects compared to PFI-3 + TMZ | |
| LN229 | This compound + TMZ | Not Specified | Enhanced anti-proliferative and cell death-inducing effects compared to PFI-3 + TMZ |
| T98G (TMZ-resistant) | PFI-3 + TMZ | 40 µM TMZ | Overcame chemoresistance | |
Table 2: In Vivo Efficacy of this compound in a Glioblastoma Xenograft Model
| Animal Model | Treatment | Effect | Reference |
|---|---|---|---|
| Subcutaneous GBM tumor | This compound + TMZ | Enhanced the inhibitory effect of TMZ on tumor growth |
| Intracranial GBM xenograft | PFI-3 + TMZ | Markedly enhanced animal survival compared to TMZ alone | |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound, alone or in combination with other agents, on the metabolic activity of viable cells, which is an indicator of cell viability and proliferation.
Materials:
-
Glioblastoma cell lines (e.g., U87MG, LN229)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Temozolomide (TMZ)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, TMZ, or a combination of both. Include a vehicle control (DMSO).
-
Incubate the plates for the desired time period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to its target protein, Brg1, in a cellular context by measuring changes in the thermal stability of the target protein.
Materials:
-
Glioblastoma cells
-
This compound (dissolved in DMSO)
-
PBS
-
Protease inhibitor cocktail
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-Brg1 antibody
Procedure:
-
Treat intact cells with this compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Wash the cells with PBS to remove unbound compound.
-
Resuspend the cells in PBS with protease inhibitors and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by a 3-minute incubation at room temperature.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing folded, stable protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and analyze the amount of soluble Brg1 by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
In Vivo Glioblastoma Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound, alone or in combination with TMZ, on tumor growth in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Glioblastoma cell line (e.g., U87MG)
-
Matrigel
-
This compound formulation for in vivo administration
-
Temozolomide (TMZ) formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of glioblastoma cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle, this compound alone, TMZ alone, this compound + TMZ).
-
Administer the treatments according to a predetermined schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Plot tumor growth curves and perform statistical analysis to determine the efficacy of the treatments.
Conclusion
This compound is a promising therapeutic agent that targets the ATPase activity of the chromatin remodeler Brg1. Its ability to sensitize glioblastoma cells to temozolomide highlights its potential in overcoming chemotherapy resistance. The profound impact of Brg1 on critical cancer-related pathways, including Wnt and PI3K/AKT signaling, further underscores the therapeutic rationale for its inhibition. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel Brg1 inhibitors, paving the way for their potential clinical development. Further research is warranted to fully elucidate the downstream effects of this compound on a genome-wide scale and to explore its efficacy in a broader range of cancer types.
References
Brg1-IN-1: A Targeted Approach to Modulating Gene Transcription in Glioblastoma
For Immediate Release
A novel small molecule inhibitor, Brg1-IN-1, has emerged as a potent and specific tool for probing the function of the chromatin remodeler Brg1 (Brahma-related gene 1), a key player in gene transcription. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the effects of this compound on gene transcription, particularly in the context of glioblastoma (GBM).
Core Mechanism of Action: Targeting the Engine of Chromatin Remodeling
Brg1, also known as SMARCA4, is the catalytic ATPase subunit of the SWI/SNF chromatin remodeling complex. This complex utilizes the energy from ATP hydrolysis to alter nucleosome positioning, thereby modulating the accessibility of DNA to transcription factors and other regulatory proteins. This compound, identified as Compound 11d in its initial characterization, is a potent inhibitor of the ATPase activity of Brg1.[1] By directly targeting the engine of the SWI/SNF complex, this compound offers a precise mechanism to study the downstream consequences of Brg1 inhibition on a global transcriptional scale.
Effects on Gene Transcription in Glioblastoma
Brg1 is frequently overexpressed in glioblastoma, and its activity has been linked to the maintenance of a stem-like state in glioma-initiating cells (GICs) and resistance to chemotherapy.[2][3] this compound has demonstrated significant potential in sensitizing GBM cells to the antiproliferative and cell death-inducing effects of the standard-of-care chemotherapeutic agent, Temozolomide (TMZ).[1][4] This synergistic effect is rooted in the inhibitor's ability to modulate the expression of genes critical for tumor progression and therapy resistance.
While comprehensive transcriptomic data (e.g., RNA-seq) specifically for this compound treatment is not yet publicly available in large datasets, studies on Brg1 knockdown and the use of other Brg1 inhibitors in GBM provide strong indications of the expected transcriptional consequences. Inhibition of Brg1 is known to selectively alter the expression of genes involved in key cancer-related pathways.
Key Gene Ontology Terms for Downregulated Genes upon Brg1 Depletion:
-
Cell cycle progression
-
DNA replication
-
Proliferation
Notably, Brg1 has been shown to co-regulate genes associated with increased proliferation in prostate cancer, such as KLK2, PCAT-1, and VAV3, indicating a role in promoting active gene expression. In glioblastoma, Brg1 knockdown has been shown to trigger the STAT3 pathway and suppress the expression of interferon-stimulated genes.
Quantitative Data Summary
The following table summarizes the known quantitative effects of Brg1 modulation on gene and protein expression from studies utilizing various inhibitory approaches. It is anticipated that treatment with this compound would yield similar directional changes in the expression of these target genes.
| Cell Line | Treatment/Method | Target Gene/Protein | Fold Change/Effect | Reference |
| LNCaP | Brg1 siRNA (72h) | Downregulated Genes | 169 genes (logFC > 1.5, FDR < 0.05) | |
| LNCaP | Brg1 siRNA (72h) | Upregulated Genes | 24 genes (logFC > 1.5, FDR < 0.05) | |
| LNCaP | Brg1 siRNA (144h) | Downregulated Genes | 126 of the initial 169 remained downregulated | |
| LNCaP | Brg1 siRNA (144h) | Upregulated Genes | 16 of the initial 24 remained upregulated | |
| GICs | Brg1 Knockdown | STAT3 Signaling | Upregulation | |
| GICs | Brg1 Knockdown | Interferon-Stimulated Genes | Downregulation |
Experimental Protocols
Detailed experimental protocols for the use of this compound are crucial for reproducible research. The following are generalized protocols based on the characterization of similar small molecule inhibitors and Brg1 functional assays.
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate glioblastoma cells (e.g., U87, T98G) in appropriate cell culture flasks or plates at a desired density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a stock solution of this compound (Compound 11d) in a suitable solvent such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound at various concentrations. A vehicle control (medium with the equivalent concentration of DMSO) should be included in all experiments.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Downstream Analysis: Following incubation, cells can be harvested for various analyses, including RNA extraction for gene expression studies (qPCR, RNA-seq), protein extraction for Western blotting, or chromatin immunoprecipitation (ChIP).
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Isolate total RNA from this compound-treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to the vehicle control.
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for Brg1 or a histone mark of interest.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G beads.
-
Washes and Elution: Wash the beads to remove non-specific binding and elute the cross-linked protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Analysis: Analyze the purified DNA by qPCR or high-throughput sequencing (ChIP-seq) to determine the enrichment of specific genomic regions.
Signaling Pathways and Logical Relationships
The inhibition of Brg1 by this compound initiates a cascade of events that ultimately alters gene expression programs. The following diagrams, generated using the DOT language, illustrate these relationships.
Conclusion
This compound represents a valuable chemical probe for dissecting the intricate role of Brg1 in transcriptional regulation. Its ability to sensitize glioblastoma cells to chemotherapy highlights the therapeutic potential of targeting the SWI/SNF complex. Further genome-wide studies utilizing this compound are warranted to fully elucidate its impact on the transcriptional landscape and to identify novel therapeutic strategies for Brg1-driven malignancies.
References
Investigating the Downstream Targets of Brg1-IN-1: A Technical Guide
Affiliation: Google Research
Abstract
Brahma-related gene 1 (Brg1, also known as SMARCA4) is the central ATPase subunit of the mammalian SWI/SNF chromatin remodeling complex, a critical regulator of gene expression.[1][2] Its role in both tumor suppression and oncogenesis has made it a compelling target for cancer therapy.[3][4] Brg1-IN-1 is a potent and selective inhibitor of the ATPase activity of Brg1 and its close homologue BRM (SMARCA2). This technical guide provides an in-depth overview of the known downstream targets of this compound and mechanistically similar dual Brg1/BRM inhibitors. We consolidate quantitative data on gene and pathway modulation, present detailed experimental protocols from key studies, and visualize the core signaling pathways affected by Brg1 inhibition. This document is intended for researchers, scientists, and drug development professionals investigating SWI/SNF inhibition as a therapeutic strategy.
Introduction to Brg1 and the Rationale for Inhibition
The SWI/SNF complex utilizes the energy from ATP hydrolysis, catalyzed by either Brg1 or BRM, to remodel chromatin by altering nucleosome positions.[2] This remodeling activity is fundamental for regulating gene expression, DNA repair, and cell cycle control. While mutations in SWI/SNF subunits are found in approximately 20% of human cancers, establishing them as bona fide tumor suppressors, a paradoxical dependency on the remaining SWI/SNF complex activity has emerged in several cancer contexts.
Notably, certain malignancies, such as acute myeloid leukemia (AML) and specific subtypes of non-small cell lung cancer, demonstrate a synthetic lethal relationship with the inhibition of Brg1/BRM. This dependency arises because the cancer cells rely on Brg1/BRM activity to maintain an oncogenic transcriptional program. This has spurred the development of small molecule inhibitors, like this compound, to therapeutically target this vulnerability. These inhibitors act by binding to the ATPase domain, preventing chromatin remodeling and leading to the downregulation of key oncogenic pathways.
Downstream Molecular Targets of Brg1/BRM Inhibition
The primary and most well-documented downstream effect of Brg1/BRM ATPase inhibition is the suppression of the MYC oncogenic pathway . MYC is a master transcriptional regulator that drives cell proliferation, and its expression is frequently dysregulated in cancer. Brg1 is known to regulate MYC expression by remodeling the chromatin landscape at its enhancer regions, making it accessible for transcription. Inhibition of Brg1/BRM ATPase activity leads to a rapid downregulation of MYC and its target genes.
Beyond MYC, transcriptomic studies have revealed a broader impact on several key oncogenic signaling pathways.
Quantitative Data on Pathway Modulation
The following table summarizes the key pathways and genes identified as downstream targets of dual Brg1/BRM inhibitors in various cancer cell lines. The data is primarily derived from RNA-sequencing (RNA-Seq) experiments following inhibitor treatment.
| Pathway/Gene Set | Effect of Inhibition | Cancer Context | Key Downregulated Genes | Reference |
| MYC Targets | Downregulation | Acute Myeloid Leukemia (AML) | MYC, CCND2, CDK4, E2F1 | |
| mTORC1 Signaling | Downregulation | Acute Myeloid Leukemia (AML) | RPS6, EIF4EBP1 | |
| IL2/STAT5 Signaling | Downregulation | Acute Myeloid Leukemia (AML) | STAT5A, PIM1, SOCS2 | |
| KRAS Signaling | Downregulation | Acute Myeloid Leukemia (AML), Pancreatic Cancer | KRAS, downstream effectors | |
| Epithelial-Mesenchymal Transition (EMT) | Downregulation | Acute Myeloid Leukemia (AML), Lung Cancer | VIM, SNAI1, ZEB1 | |
| Lipogenesis | Downregulation | Triple-Negative Breast Cancer | FASN, ACC, ACLY | |
| Wnt/β-catenin Signaling | Downregulation | Colon Carcinoma | c-MYC, c-ETS2, c-MYB |
Signaling Pathways and Regulatory Mechanisms
The inhibition of Brg1's ATPase activity initiates a cascade of events, primarily centered on chromatin accessibility and transcription factor binding. The diagrams below illustrate the key mechanistic pathways.
Caption: Mechanism of Brg1/BRM ATPase Inhibition.
This diagram illustrates how this compound blocks the ATPase activity of the SWI/SNF complex. This prevents the remodeling of closed chromatin to an open state, thereby inhibiting the binding of oncogenic transcription factors and the subsequent transcription of key downstream target genes like MYC.
Caption: Workflow for Identifying Downstream Targets.
This flowchart outlines a typical experimental approach to identify the downstream targets of this compound. It involves treating cancer cells with the inhibitor, followed by multi-omics analyses like RNA-Seq, Western Blotting, and ChIP-Seq to determine changes in gene expression, protein levels, and transcription factor occupancy.
Detailed Experimental Protocols
This section provides a generalized methodology for key experiments used to identify and validate the downstream targets of this compound, based on protocols commonly cited in the literature.
Cell Culture and Inhibitor Treatment
-
Cell Lines: Acute Myeloid Leukemia (e.g., Kasumi-1, SKM-1, THP-1) or other sensitive cancer cell lines are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seeding: Cells are seeded in 6-well or 12-well plates at a density that allows for logarithmic growth throughout the experiment.
-
Treatment: Cells are treated with a dilution series of this compound or a vehicle control (e.g., DMSO). Treatment duration typically ranges from 24 to 72 hours, depending on the assay. For RNA-Seq, a 24-hour time point is common to capture primary transcriptional effects.
RNA-Sequencing (RNA-Seq)
-
RNA Isolation: Total RNA is extracted from inhibitor- and vehicle-treated cells using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's protocol. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: mRNA is enriched using oligo(dT) magnetic beads. First and second-strand cDNA synthesis is performed. The resulting cDNA is fragmented, end-repaired, A-tailed, and ligated to sequencing adapters.
-
Sequencing: The prepared libraries are sequenced on a high-throughput platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Raw sequencing reads are quality-controlled (e.g., using FastQC).
-
Reads are aligned to a reference genome (e.g., hg38) using an aligner like STAR.
-
Gene expression is quantified (e.g., using RSEM or featureCounts).
-
Differential gene expression analysis is performed between inhibitor- and vehicle-treated groups (e.g., using DESeq2 or edgeR).
-
Gene Set Enrichment Analysis (GSEA) is used to identify significantly enriched pathways among the differentially expressed genes, often using databases like MSigDB Hallmark gene sets.
-
Western Blotting
-
Protein Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Total protein concentration is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and incubated with primary antibodies against target proteins (e.g., MYC, BRG1, Vinculin) overnight at 4°C.
-
Detection: The membrane is washed and incubated with HRP-conjugated secondary antibodies. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Chromatin Immunoprecipitation-Sequencing (ChIP-Seq)
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Cells are lysed, and the chromatin is sheared into fragments (typically 200-500 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein of interest (e.g., BRG1, H3K27Ac) or an IgG control. The antibody-protein-DNA complexes are captured using protein A/G magnetic beads.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced on a high-throughput platform.
-
Data Analysis: Reads are aligned to a reference genome. Peak calling algorithms (e.g., MACS2) are used to identify regions of protein binding. These regions are then annotated to nearby genes and analyzed for motif enrichment.
Conclusion and Future Directions
The inhibition of Brg1/BRM ATPase activity with small molecules like this compound represents a promising therapeutic avenue for cancers dependent on SWI/SNF function. The primary downstream effect is a robust downregulation of the MYC oncogenic program, along with other critical pathways involved in cell proliferation and survival. The methodologies outlined in this guide provide a framework for the continued investigation into the nuanced downstream consequences of Brg1 inhibition.
Future research should focus on elucidating the context-dependent nature of Brg1 dependency, identifying additional downstream effectors that contribute to the anti-cancer phenotype, and exploring potential resistance mechanisms. A deeper understanding of these aspects will be crucial for the clinical translation of Brg1/BRM inhibitors.
References
- 1. What are SMARCA4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Mechanism of BRG1 silencing in primary cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRG1: Promoter or Suppressor of Cancer? The Outcome of BRG1's Interaction with Specific Cellular Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Brg1-IN-1 in Cancer Research: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The SWI/SNF chromatin remodeling complex, particularly its catalytic ATPase subunit Brahma-related gene 1 (BRG1, also known as SMARCA4), has emerged as a critical regulator in oncology. Depending on the cellular context, BRG1 can function as either a tumor suppressor or a potent oncogenic driver, making it a compelling target for therapeutic intervention. While mutations often inactivate BRG1 in some cancers like non-small cell lung cancer, its overexpression is linked to poor prognosis and proliferation in others, including glioblastoma and breast cancer. Brg1-IN-1 is a novel, potent inhibitor of the SMARCA4/BRG1 catalytic subunit. Research has highlighted its significant potential in sensitizing cancer cells to standard-of-care chemotherapies. This guide provides an in-depth overview of this compound, its mechanism of action, relevant quantitative data from analogous compounds, and detailed experimental protocols for its evaluation in a cancer research setting.
Introduction: The Role of BRG1 in Cancer
The mammalian Switch/Sucrose Non-Fermentable (SWI/SNF) complex is a multi-subunit machine that remodels chromatin by utilizing the energy from ATP hydrolysis. This process alters nucleosome positioning, thereby regulating gene expression critical for cell proliferation, differentiation, and DNA repair. The complex features two mutually exclusive catalytic subunits: BRG1 (SMARCA4) and BRM (SMARCA2).
The role of BRG1 in cancer is multifaceted and highly context-dependent:
-
Tumor Suppressor: Inactivating mutations or deletions of the SMARCA4 gene are found in approximately 20% of human cancers, establishing its role as a tumor suppressor.[1]
-
Oncogenic Driver: In contrast, many malignancies, such as glioblastoma (GBM), prostate cancer, and triple-negative breast cancer, exhibit elevated BRG1 expression without mutation.[2] In these contexts, BRG1 drives proliferation and contributes to therapeutic resistance. For instance, high BRG1 expression is associated with poor patient outcomes in prostate and breast cancer.[2]
This dual role makes targeting BRG1 a strategic endeavor. In cancers dependent on BRG1's ATPase activity, specific inhibitors can suppress tumor growth and re-sensitize resistant cells to other treatments.
This compound: A Potent SMARCA4/BRG1 Inhibitor
This compound (also reported as Compound 11d) is a potent small-molecule inhibitor targeting the catalytic ATPase activity of SMARCA4/BRG1. It was developed as a structural analog of PFI-3, which targets the bromodomain of BRG1/BRM. However, this compound's mechanism is directed at the catalytic engine of the complex.
Its primary reported application is in overcoming therapeutic resistance in glioblastoma. Studies show that this compound demonstrates superior efficacy over the bromodomain inhibitor PFI-3 in sensitizing GBM cells to the antiproliferative and cell-death-inducing effects of the standard-of-care alkylating agent, temozolomide (TMZ).[3] This sensitizing effect is observed both in vitro and in in vivo subcutaneous GBM tumor models.[3]
Quantitative Data on BRG1 Inhibition
Direct quantitative data for this compound is limited in publicly available literature. However, data from other well-characterized BRG1 inhibitors—targeting either the ATPase domain or the bromodomain—provide a strong benchmark for its potential efficacy.
Table 1: In Vitro Efficacy of BRG1/BRM ATPase Inhibitors
This table summarizes the anti-proliferative effects of dual BRG1/BRM ATPase inhibitors in various cancer cell lines.
| Compound | Cancer Type | Cell Line | Assay Type | IC50 / EC50 | Reference |
| BRM014 | Lung Cancer (BRG1-mutant) | NCI-H1819 | Cell Viability | <5 nM | |
| BRM014 | Acute Myeloid Leukemia | MOLM-13 | Cell Viability | ~100 nM | |
| BRM014 | Neuroblastoma | SK-N-AS | Cell Viability | ~1 µM | |
| ADAADi | Prostate Cancer | DU145 | MTT Assay | ~5 µM | |
| ADAADi | Cervical Cancer | HeLa | MTT Assay | ~5 µM |
Table 2: Chemosensitization Effects of BRG1/BRM Bromodomain Inhibition with PFI-3
This table highlights the synergistic effects of the bromodomain inhibitor PFI-3 when combined with temozolomide (TMZ) in glioblastoma models. This compound has been reported to be more effective than PFI-3 in this application.
| Cell Line | PFI-3 Conc. (µM) | TMZ Conc. (µM) | Observed Effect | Reference |
| MT330 | 10 | 100 | Markedly enhanced antiproliferative and pro-apoptotic effects of TMZ. | |
| LN229 | 10, 20 | 100, 200 | Increased sensitivity to TMZ-induced cell death. | |
| T98G (TMZ-resistant) | 10 | 100 | Overcame chemoresistance, leading to increased cell death. |
Signaling Pathways and Mechanisms of Action
Inhibition of BRG1's ATPase activity disrupts the SWI/SNF complex's ability to remodel chromatin, leading to widespread changes in gene expression. This can impact multiple pro-tumorigenic pathways. The following diagrams illustrate these relationships.
Caption: Mechanism of this compound Action.
Caption: Logical pathway for this compound and TMZ synergy.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize BRG1 inhibitors like this compound.
In Vitro Cell Viability and Proliferation Assays
These assays determine the effect of an inhibitor on cancer cell growth and survival, both alone and in combination with other drugs.
A. MTT/MTS Assay Protocol
-
Objective: To measure metabolically active, viable cells.
-
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of this compound, a second drug (e.g., TMZ), and their combinations in culture medium. Replace the existing medium with 100 µL of medium containing the compounds. Include vehicle (e.g., DMSO) control wells.
-
Incubation: Incubate plates for the desired period (e.g., 72 hours).
-
Reagent Addition: Add 10-20 µL of MTT (0.45 mg/mL final concentration) or MTS solution to each well. Incubate for 1-4 hours at 37°C.
-
Solubilization (MTT only): If using MTT, add 100 µL of solubilization solution (e.g., 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance on a plate reader at 570 nm for MTT or 490 nm for MTS.
-
Analysis: Normalize absorbance values to the vehicle control to calculate percent viability. Plot dose-response curves and determine IC50 values using non-linear regression.
-
Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA directly confirms that a compound binds to its target protein in intact cells by measuring changes in the protein's thermal stability.
-
Objective: To verify this compound binds to BRG1 in a cellular context.
-
Procedure:
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with this compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes or a 384-well PCR plate. Heat the samples across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by a cooling step to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 min at 4°C) to pellet the aggregated, denatured proteins.
-
Detection: Carefully collect the supernatant (soluble fraction). Analyze the amount of soluble BRG1 remaining at each temperature using Western Blotting or an ELISA-based method (e.g., AlphaScreen).
-
Analysis: Plot the amount of soluble BRG1 as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated sample compared to the vehicle control indicates target engagement and stabilization.
-
Mechanistic Assays
A. Western Blotting for Protein Expression
-
Objective: To measure levels of BRG1 and downstream pathway proteins.
-
Procedure:
-
Lysate Preparation: Wash treated cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by size on a polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 3% BSA in TBST) for 1 hour. Incubate with a primary antibody against BRG1 (or other targets) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imager.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
-
B. Chromatin Immunoprecipitation (ChIP) followed by qPCR or Sequencing (ChIP-seq)
-
Objective: To determine if BRG1 inhibition alters the binding of BRG1 or transcription factors to specific gene promoters or enhancers.
-
Procedure:
-
Cross-linking: Treat 1-15 million cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis & Chromatin Shearing: Lyse the cells and isolate nuclei. Shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion (e.g., MNase).
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific to BRG1 (or another protein of interest). Use IgG as a negative control.
-
Immune Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads extensively with low and high salt buffers to remove non-specific binding.
-
Elution & Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using spin columns or phenol-chloroform extraction.
-
Analysis: Quantify the enrichment of specific DNA sequences using qPCR (ChIP-qPCR) or perform genome-wide analysis using next-generation sequencing (ChIP-seq).
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in an animal model.
-
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million GBM cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth: Monitor tumor growth by measuring with calipers. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Treatment Regimen: Prepare this compound and/or TMZ in an appropriate vehicle. Administer drugs to the respective groups via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days).
-
Monitoring: Monitor tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., Western blotting, immunohistochemistry).
-
Analysis: Plot tumor growth curves for each group. Calculate metrics such as tumor growth inhibition (TGI) to determine efficacy.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the discovery and preclinical validation of a novel BRG1 inhibitor.
Caption: Preclinical validation workflow for a BRG1 inhibitor.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for cancers that are dependent on the ATPase activity of the SWI/SNF complex. Its ability to sensitize resistant glioblastoma to temozolomide underscores the potential of targeting chromatin remodeling as a powerful combination strategy.
Future research should focus on:
-
Expanding the Scope: Evaluating this compound in other BRG1-dependent cancers, such as specific subtypes of breast, prostate, and pancreatic cancer.
-
Biomarker Development: Identifying robust biomarkers that can predict which patient populations will respond best to BRG1 inhibition.
-
Elucidating Resistance Mechanisms: Investigating potential mechanisms of acquired resistance to this compound to inform the development of next-generation inhibitors and rational combination therapies.
-
Comprehensive Profiling: Conducting detailed pharmacokinetics, pharmacodynamics, and toxicology studies to advance this compound towards clinical development.
By leveraging the detailed protocols and conceptual frameworks outlined in this guide, researchers can effectively investigate the therapeutic potential of this compound and contribute to the development of novel epigenetic therapies for cancer.
References
The Pivotal Role of Brg1 in T Cell Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Brahma-related gene 1 (Brg1), a catalytic subunit of the mammalian SWI/SNF chromatin remodeling complex, is a critical regulator of gene expression programs that govern T cell development, differentiation, and function. This in-depth technical guide synthesizes key findings on the multifaceted roles of Brg1, providing a comprehensive resource for researchers in immunology and drug development.
Core Functions of Brg1 in T Cell Lineage
Brg1, through its ATPase activity, utilizes the energy of ATP hydrolysis to remodel nucleosomes, thereby altering chromatin accessibility for transcription factors and the transcriptional machinery. This function is indispensable at multiple checkpoints of T cell development, from early thymocyte maturation to the differentiation of peripheral T helper subsets.
Early T Cell Development in the Thymus
The development of T cells in the thymus is a tightly regulated process marked by distinct stages. Brg1 plays a crucial role in the transition from the CD4-CD8- double-negative (DN) stage to the CD4+CD8+ double-positive (DP) stage.[1][2][3][4]
T cell-specific deletion of Brg1 results in profound thymic abnormalities, including a severe block at the DN to DP transition.[1] This developmental arrest is accompanied by several key phenotypes:
-
CD4 Derepression: In the absence of Brg1, there is an inappropriate expression of CD4 at the DN stage.
-
Impaired Proliferation and Survival: Brg1-deficient thymocytes exhibit defects in proliferation and increased apoptosis, as evidenced by 5'-bromo-2'-deoxyuridine (BrdU) incorporation and Annexin V staining. This suggests that Brg1-containing complexes are essential for the survival and expansion of developing thymocytes.
-
Pre-TCR Signaling: Brg1 is implicated in mediating events downstream of the pre-T cell receptor (pre-TCR) complex, which is critical for the proliferation and differentiation required to transition to the DP stage.
These findings underscore the importance of Brg1 in orchestrating the transcriptional program that drives early T cell maturation.
Peripheral T Helper Cell Differentiation
Upon maturation and exit from the thymus, naive CD4+ T cells differentiate into specialized T helper (Th) subsets, each characterized by the production of a distinct set of cytokines. Brg1 is a key player in directing this lineage commitment, particularly for Th1 and Th2 cells.
Th2 Differentiation: Brg1 is essential for the differentiation of Th2 cells and the transcription of Th2-associated cytokines, such as IL-4 and IL-13.
-
Recruitment by Transcription Factors: Brg1 is recruited to the Th2 cytokine gene locus by the master regulator transcription factors GATA3, STAT6, and NFAT. The association of STAT6 with Brg1 is inducible by IL-4, the signature cytokine for Th2 differentiation.
-
Chromatin Remodeling: Brg1 is required to establish and maintain an open chromatin structure at the Th2 cytokine locus, including the Locus Control Region (LCR), making it accessible for transcription. This is evidenced by its role in promoting DNase I hypersensitivity and histone acetylation at these sites.
Th1 Differentiation: Similarly, Brg1 is involved in Th1 differentiation through its recruitment to the promoter of the signature Th1 cytokine, interferon-gamma (IFN-γ). This recruitment is dependent on the master Th1 transcription factor STAT4 and calcineurin activity. Brg1-mediated chromatin remodeling at the IFN-γ promoter is a prerequisite for its transcriptional activation in Th1 cells.
Regulatory T Cell (Treg) Function
Brg1 also plays a critical, albeit complex, role in the function of regulatory T cells (Tregs), which are essential for maintaining immune tolerance. While Brg1 has pro-inflammatory roles in conventional CD4+ T cells, its deletion in all αβ T cell lineages leads to fatal inflammation due to impaired Treg function. Brg1 is required for Treg activation in response to inflammatory cues, in part by regulating the expression of chemokine receptors. Interestingly, the ATPase activity of Brg1 appears to be partially dispensable for this function, suggesting a role for Brg1 in remodeling-independent mechanisms in Tregs.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on Brg1's role in T cell development.
| Parameter | Control (Wild-Type) | Brg1-Deficient (tBrg1-/-) | Reference |
| Total Thymocytes | Normal | Significantly reduced | |
| DN Thymocytes | Normal Percentage | Increased Percentage | |
| DP Thymocytes | Normal Percentage | Severely reduced Percentage | |
| CD4+ SP Thymocytes | Normal Percentage | Reduced Percentage | |
| CD8+ SP Thymocytes | Normal Percentage | Reduced Percentage |
Table 1: Thymocyte populations in T cell-specific Brg1-deficient mice.
| Cell Type/Condition | Parameter Measured | Effect of Brg1 Deficiency/Inhibition | Reference |
| DN Thymocytes | CD4 Expression | Significant increase in CD4 levels at DN2, DN3, and DN4 stages | |
| DN Thymocytes | Apoptosis (Annexin V+) | High percentage of apoptotic cells in the CD4+ derepressed population | |
| Peripheral T Cells | Proliferative Response (anti-CD3/CD28, Con A) | Significant reduction in proliferation | |
| Th2 Differentiating Cells | IL-4 Production | Impaired | |
| Th2 Differentiating Cells | GATA3 and c-Maf mRNA | Reduced | |
| Th1 Differentiating Cells | IFN-γ Production | Decreased |
Table 2: Functional consequences of Brg1 loss in T cells.
Key Experimental Protocols
This section details the methodologies for key experiments cited in the study of Brg1 in T cell development.
T Cell-Specific Brg1 Knockout Mouse Model
-
Principle: The Cre-loxP system is used to achieve tissue-specific gene deletion. A mouse line with loxP sites flanking a critical exon of the Smarca4 (Brg1) gene (Brg1flox/flox) is crossed with a mouse line expressing Cre recombinase under the control of a T cell-specific promoter, such as Lck or CD4.
-
Methodology:
-
Generation of Mice: Brg1flox/flox mice are bred with transgenic mice expressing Cre recombinase under the control of the proximal Lck promoter (pLck-Cre) to generate Brg1flox/flox;Lck-Cre mice.
-
Genotyping: DNA is extracted from tail biopsies and analyzed by PCR to confirm the presence of the floxed Brg1 allele and the Cre transgene.
-
Analysis of T Cell Development: Thymocytes and peripheral lymphocytes are isolated from control and Brg1-deficient mice. Cell populations are analyzed by flow cytometry using antibodies against cell surface markers such as CD4, CD8, CD3, CD25, and CD44.
-
Confirmation of Deletion: Deletion of the floxed Brg1 allele in T cells is confirmed by PCR analysis of genomic DNA isolated from sorted T cell populations.
-
Chromatin Immunoprecipitation (ChIP) Assay
-
Principle: ChIP is used to determine the in vivo association of a specific protein (e.g., Brg1, STAT4, STAT6) with a specific genomic region (e.g., cytokine promoters or enhancers).
-
Methodology:
-
Cross-linking: T cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The cells are lysed, and the chromatin is sheared into small fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for the protein of interest. The antibody-protein-DNA complexes are then captured using protein A/G beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The cross-linked complexes are then eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.
-
Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers specific for the genomic region of interest to determine the amount of DNA that was co-precipitated with the protein.
-
In Vitro T Helper Cell Differentiation
-
Principle: Naive CD4+ T cells are cultured in the presence of specific cytokines and antibodies to induce their differentiation into distinct T helper subsets.
-
Methodology:
-
Isolation of Naive CD4+ T Cells: Naive CD4+ T cells (CD4+CD62LhighCD44low) are purified from the spleens and lymph nodes of mice by magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Culture: The purified naive T cells are cultured on plates coated with anti-CD3 and anti-CD28 antibodies to provide T cell receptor (TCR) stimulation.
-
Th1 Differentiation: For Th1 differentiation, the culture medium is supplemented with IL-12 and anti-IL-4 antibody.
-
Th2 Differentiation: For Th2 differentiation, the culture medium is supplemented with IL-4 and anti-IFN-γ antibody.
-
Analysis: After several days of culture, the differentiated cells are analyzed for cytokine production by intracellular cytokine staining and flow cytometry or by ELISA of the culture supernatant. Gene expression is analyzed by RT-qPCR.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the role of Brg1 in T cell development.
Conclusion and Future Directions
Brg1 is an indispensable chromatin remodeler in T cell development, with non-redundant roles in thymocyte maturation, T helper cell differentiation, and regulatory T cell function. Its ability to be recruited by lineage-defining transcription factors to specific genomic loci highlights its central role in translating extracellular signals into stable programs of gene expression.
For drug development professionals, the critical role of Brg1 in T cell biology presents both opportunities and challenges. While targeting Brg1 or other SWI/SNF complex members could be a strategy to modulate immune responses, the widespread importance of this complex necessitates a highly targeted approach to avoid broad immunosuppressive effects. Future research should focus on dissecting the context-specific interactions of Brg1-containing complexes in different T cell subsets to identify more precise therapeutic targets. Understanding how to selectively modulate Brg1 activity at specific gene loci could pave the way for novel immunomodulatory therapies for a range of diseases, from autoimmune disorders to cancer.
References
- 1. The role of Brg1, a catalytic subunit of mammalian chromatin-remodeling complexes, in T cell development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Brg1, a Catalytic Subunit of Mammalian Chromatin-remodeling Complexes, in T Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. rupress.org [rupress.org]
Brg1: A Double-Edged Sword in Cancer Biology - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Brahma-related gene 1 (Brg1), also known as SMARCA4, is the central ATPase subunit of the SWI/SNF chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering nucleosome positioning, thereby controlling the accessibility of DNA to transcription factors. While initially identified as a bona fide tumor suppressor, emerging evidence reveals a paradoxical role for Brg1 in cancer, where its function is highly context-dependent, acting as a tumor suppressor in some malignancies and a promoter of proliferation and survival in others. This technical guide provides an in-depth exploration of Brg1's function as a potential tumor suppressor, detailing its mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols for its study.
Brg1: The Architect of the Chromatin Landscape and Its Role in Tumor Suppression
The SWI/SNF complex, powered by the ATPase activity of Brg1, is integral to maintaining genomic stability and regulating cellular processes such as proliferation, differentiation, and DNA repair.[1][2] Its tumor suppressor functions are primarily attributed to its roles in:
-
Cell Cycle Control: Brg1 is a critical regulator of the cell cycle, primarily through its interactions with key tumor suppressors like the Retinoblastoma (Rb) protein and p53.[3][4] The Brg1-Rb complex can repress the transcription of E2F target genes, such as cyclin E and cyclin A, which are essential for G1/S phase transition.[5] Furthermore, Brg1 can induce the expression of cyclin-dependent kinase inhibitors (CKIs) like p21 and p15, leading to cell cycle arrest.
-
DNA Damage Repair: Brg1 plays a significant role in the DNA damage response (DDR). It is recruited to sites of DNA double-strand breaks (DSBs) where it facilitates chromatin relaxation, making the damaged DNA accessible to repair machinery. Specifically, Brg1 promotes homologous recombination repair by mediating the replacement of RPA with RAD51 on single-stranded DNA. Loss of Brg1 function can lead to genomic instability, a hallmark of cancer.
-
Transcriptional Regulation of Tumor Suppressor Genes: As a master regulator of gene expression, Brg1 can directly activate the transcription of tumor suppressor genes. Conversely, its inactivation can lead to the silencing of these critical genes, contributing to tumorigenesis.
However, the role of Brg1 is not always that of a classic tumor suppressor. In certain cancer types, such as breast cancer and prostate cancer, Brg1 is often overexpressed and can promote proliferation and cell survival. This dual functionality underscores the complexity of the SWI/SNF complex and highlights the importance of understanding the specific cellular context when evaluating Brg1 as a therapeutic target.
Quantitative Insights into Brg1's Role in Cancer
The following tables summarize key quantitative data regarding Brg1 mutations, loss of expression, and its effects on cellular processes, providing a comparative overview for researchers.
Table 1: Frequency of Brg1 Loss of Expression in Various Cancers
| Cancer Type | Frequency of Brg1 Loss (%) | Reference |
| Lung Adenocarcinoma | 16 - 37 | |
| Bladder Cancer | 12 | |
| Breast Cancer | 32 - 52 | |
| Colon Cancer | 8 - 48 | |
| Pancreatic Cancer | 12 - 50 | |
| Prostate Cancer | 10 - 67 | |
| Melanoma | 10 - 27 | |
| Liver Cancer | 40 - 60 | |
| Glioblastoma | 45 - 60 | |
| Ovarian Clear Cell Carcinoma | 4 | |
| Endometrial Stromal Sarcomas | 8 |
Table 2: Impact of Brg1 Modulation on Cellular Phenotypes
| Cell Line | Experimental Condition | Observed Effect | Quantitative Change | Reference |
| SW13 (Brg1-deficient) | Ectopic Brg1 expression | Increased resistance to Etoposide | Increased cell viability | |
| U2OS | Brg1 siRNA knockdown | Increased sensitivity to Etoposide | Decreased cell viability | |
| Brg1fl/fl mouse embryos | Conditional Brg1 inactivation | Increased apoptosis and growth retardation | Significant increase in apoptotic cells | |
| Prostate cancer cells | Brg1 depletion | G1 cell cycle arrest | - | |
| Triple-negative breast cancer cells | Knockdown of Brg1 | Decreased de novo lipid synthesis | Significant reduction in lipid synthesis |
Key Signaling Pathways Involving Brg1
The intricate network of interactions involving Brg1 is central to its function. The following diagrams, generated using the DOT language, illustrate key signaling pathways where Brg1 plays a pivotal role.
Brg1 in the Rb-E2F Cell Cycle Regulatory Pathway
References
- 1. BRG1 Promotes chromatin remodeling around DNA damage sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRG1 promotes the repair of DNA double-strand breaks by facilitating the replacement of RPA with RAD51 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRG1: Promoter or Suppressor of Cancer? The Outcome of BRG1’s Interaction with Specific Cellular Pathways [mdpi.com]
- 4. BRG1 Activates Proliferation and Transcription of Cell Cycle-Dependent Genes in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRG1 Mutations Found in Human Cancer Cell Lines Inactivate Rb-mediated Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Brg1-IN-1 In Vitro Assay: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the in vitro assessment of Brg1-IN-1, a potent inhibitor of the SMARCA4/BRG1 chromatin remodeler. These guidelines offer a framework for evaluating the biochemical and cellular effects of this compound, facilitating its investigation as a potential therapeutic agent.
Brahma-related gene 1 (Brg1), also known as SMARCA4, is the catalytic ATPase subunit of the SWI/SNF chromatin remodeling complex.[1][2][3] This complex plays a crucial role in regulating gene expression by altering nucleosome structure, thereby controlling DNA accessibility for transcription, replication, and repair.[1][3] Dysregulation of Brg1 activity is implicated in various cancers, making it a compelling target for therapeutic intervention. This compound has been identified as a potent inhibitor of Brg1, demonstrating efficacy in sensitizing glioblastoma cells to chemotherapy.
Biochemical and Cellular Activity of Brg1 Inhibition
Inhibition of Brg1's ATPase activity can lead to a range of cellular effects, including:
-
Suppression of Cancer Cell Proliferation: By inhibiting the chromatin remodeling necessary for the expression of proliferation-related genes, Brg1 inhibitors can reduce cancer cell growth.
-
Induction of Apoptosis and Differentiation: In some cancer models, inhibition of Brg1 can trigger programmed cell death or cellular differentiation.
-
Modulation of Transcriptional Programs: Brg1 inhibitors can alter the expression of key oncogenic pathways, such as those involving MYC.
-
Increased Chemosensitivity: Brg1 inhibition has been shown to enhance the efficacy of certain chemotherapeutic drugs, potentially by preventing the drug-induced expression of ABC transporter proteins responsible for drug efflux.
Key In Vitro Assays for this compound
A variety of in vitro assays can be employed to characterize the activity of this compound. These can be broadly categorized as biochemical assays, which directly measure the inhibitor's effect on the Brg1 protein, and cell-based assays, which assess the consequences of Brg1 inhibition in a cellular context.
| Assay Type | Principle | Key Readouts |
| Biochemical Assays | ||
| ATPase Assay | Measures the ATP hydrolysis activity of recombinant Brg1. Inhibition of this activity is a direct measure of the compound's effect on the catalytic function of Brg1. | IC50 value, enzyme kinetics |
| Chromatin Remodeling Assay | Assesses the ability of Brg1 to remodel a nucleosomal substrate, often measured by the increased accessibility of a restriction enzyme site. | EC50 value, remodeling efficiency |
| Bromodomain Binding Assay | Measures the binding of the Brg1 bromodomain to acetylated histone peptides. This is relevant for inhibitors that may target this interaction. | Ki or Kd value, IC50 value |
| Cell-Based Assays | ||
| Cell Proliferation Assay | Evaluates the effect of this compound on the growth of cancer cell lines over time. | GI50 or IC50 value, growth curves |
| Apoptosis Assay | Detects markers of programmed cell death (e.g., caspase activation, Annexin V staining) following treatment with this compound. | Percentage of apoptotic cells |
| Gene Expression Analysis | Measures changes in the mRNA levels of Brg1 target genes (e.g., via qRT-PCR or RNA-seq) upon inhibitor treatment. | Fold change in gene expression |
| Western Blot Analysis | Assesses changes in the protein levels of Brg1 targets or downstream signaling molecules. | Changes in protein expression |
Experimental Protocols
Brg1 ATPase Activity Assay
This protocol describes a representative method for determining the IC50 value of this compound by measuring the inhibition of Brg1's ATPase activity.
Materials:
-
Recombinant human Brg1 protein
-
This compound
-
ATP (including [γ-³²P]ATP)
-
Assay Buffer (e.g., 25 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
2x Stop Buffer (e.g., 0.5 M EDTA)
-
Thin-layer chromatography (TLC) plates (e.g., PEI-cellulose)
-
Developing Buffer (e.g., 0.5 M LiCl, 1 M formic acid)
-
Phosphorimager system
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute into the Assay Buffer.
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO in Assay Buffer).
-
Add recombinant Brg1 protein to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP to each well.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 2x Stop Buffer.
-
Spot a small volume of the reaction mixture onto a TLC plate.
-
Develop the TLC plate in the Developing Buffer to separate the unreacted [γ-³²P]ATP from the hydrolyzed [γ-³²P]Pi.
-
Dry the TLC plate and expose it to a phosphor screen.
-
Quantify the amount of hydrolyzed phosphate using a phosphorimager.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay
This protocol outlines a method for assessing the anti-proliferative effect of this compound on a relevant cancer cell line.
Materials:
-
Cancer cell line known to be dependent on Brg1 (e.g., certain acute myeloid leukemia or non-small cell lung cancer lines)
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS or a resazurin-based reagent like CellTiter-Blue)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours).
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 or IC50 value.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of the experimental design and the biological context of Brg1 inhibition, the following diagrams are provided.
References
- 1. Characterization of a Brg1 hypomorphic allele demonstrates that genetic and biochemical activity are tightly correlated - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BRG1 ATPase of human SWI/SNF chromatin remodeling enzymes as a driver of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Brg1-IN-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brg1-IN-1 is a potent and selective small molecule inhibitor of Brahma-related gene 1 (Brg1, also known as SMARCA4), a core catalytic ATPase subunit of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex.[1][2] The SWI/SNF complex plays a critical role in regulating gene expression by altering chromatin structure, and its dysregulation is implicated in various cancers. This compound offers a valuable tool for investigating the therapeutic potential of targeting Brg1. Notably, this compound has demonstrated superior efficacy over the similar compound PFI-3 in sensitizing glioblastoma (GBM) cells to the chemotherapeutic agent temozolomide (TMZ), highlighting its potential in overcoming drug resistance.[1][2][3]
These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, including detailed protocols for key assays and a summary of expected quantitative outcomes based on available data for Brg1 inhibitors.
Data Presentation
The following table summarizes quantitative data for Brg1 inhibitors in various cell lines. It is important to note that while specific IC50 values for this compound are not widely published, its enhanced potency compared to PFI-3 suggests that researchers may start with lower concentrations and perform dose-response experiments to determine the optimal concentration for their specific cell line and assay.
| Inhibitor | Cell Line | Cancer Type | Assay | Concentration/Effect | Incubation Time | Reference |
| PFI-3 | SH-4 | Skin Cutaneous Melanoma | Cell Viability | IC50: 4.27 µM | 72 hours | |
| PFI-3 | KYSE-70 | Esophageal Carcinoma | Cell Viability | IC50: 7.13 µM | 72 hours | |
| PFI-3 | NCI-H1650 | Lung Adenocarcinoma | Cell Viability | IC50: 8.67 µM | 72 hours | |
| PFI-3 | SF295 | Glioblastoma | Cell Viability | IC50: 20.15 µM | 72 hours | |
| PFI-3 | Various | Pan-Cancer | Chemosensitization | 10-50 µM | 24-72 hours | |
| This compound (11d) | Glioblastoma | Glioblastoma | Chemosensitization to TMZ | More effective than PFI-3 | Not specified |
Signaling Pathways and Experimental Workflows
Brg1 Signaling Pathway
Caption: this compound inhibits the chromatin remodeling function of the Brg1-containing SWI/SNF complex.
General Experimental Workflow for this compound Treatment
Caption: A typical workflow for studying the effects of this compound in cell culture.
Logical Relationship of Brg1 Inhibition
Caption: Inhibition of Brg1 leads to altered gene expression and subsequent changes in cellular behavior.
Experimental Protocols
Note: The following protocols are based on established methods for the similar Brg1 inhibitor, PFI-3. Researchers should optimize these protocols for this compound and their specific experimental conditions.
Cell Viability Assay (MTS/MTT Assay)
This protocol assesses the effect of this compound on cell proliferation and viability.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells at a density of 5,000-10,000 cells/well in a 96-well plate and allow them to adhere overnight.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. A starting concentration range of 0.1 µM to 50 µM is recommended for initial dose-response experiments.
-
Include a DMSO vehicle control at the same final concentration as the highest this compound concentration.
-
Remove the old medium and add 100 µL of the medium containing this compound or vehicle control.
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
Assay:
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C. For MTT, follow the manufacturer's instructions for formazan solubilization.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Normalize the readings to the vehicle control to determine the percentage of cell viability. Plot the results to determine the IC50 value.
Western Blot Analysis
This protocol is for detecting changes in the protein levels of Brg1 and downstream targets after this compound treatment.
Materials:
-
This compound (stock solution in DMSO)
-
6-well plates
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Brg1, anti-p21, anti-Cyclin D1, anti-γH2AX, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., 1-20 µM) or DMSO for 24-72 hours.
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system. Quantify band intensities and normalize to the loading control.
Immunoprecipitation (IP)
This protocol is for identifying proteins that interact with Brg1.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture dishes (10 cm or 15 cm)
-
Ice-cold PBS
-
IP Lysis Buffer (non-denaturing, e.g., 20 mM Tris-HCl pH 8.0, 137 mM NaCl, 1% NP-40, 2 mM EDTA, with protease and phosphatase inhibitors)
-
Anti-Brg1 antibody for IP
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Western blot reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or DMSO. Lyse cells in IP Lysis Buffer.
-
Pre-clearing: Pre-clear the lysate with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with anti-Brg1 antibody or control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with IP Lysis Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in Laemmli buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners.
Quantitative Real-Time PCR (RT-qPCR)
This protocol is for analyzing the effect of this compound on the expression of target genes.
Materials:
-
This compound (stock solution in DMSO)
-
6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., CDKN1A (p21), CCND1 (Cyclin D1), and a housekeeping gene like GAPDH or ACTB)
-
SYBR Green or probe-based qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with this compound or DMSO. Extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR:
-
Set up qPCR reactions with primers for your target genes and a housekeeping gene. Commercially available, validated primer pairs for human SMARCA4 (Brg1) can be sourced from vendors such as OriGene (e.g., Catalog Number HP206662).
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate the role of Brg1 in various cellular processes and explore its potential as a therapeutic target in cancer and other diseases.
References
Application Notes and Protocols for In Vivo Studies of BRG1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Brahma-related gene 1 (BRG1), also known as SMARCA4, is the central ATPase of the SWI/SNF chromatin remodeling complex. Its role in transcriptional regulation has made it a compelling target in oncology and other therapeutic areas. While the specific inhibitor Brg1-IN-1 has been identified as a potent sensitizer for therapies like Temozolomide in glioblastoma models, detailed public data on its in vivo dosage and administration are currently limited.[1] This document provides a comprehensive guide based on available information for this compound and functionally similar dual BRM/BRG1 ATPase inhibitors to assist researchers in designing in vivo studies.
Overview of this compound and Related Inhibitors
This compound (also referred to as Compound 11d) is a potent inhibitor of SMARCA4/BRG1.[1] In preclinical studies, it has been shown to enhance the anti-proliferative and cell death-inducing effects of Temozolomide in glioblastoma cells both in vitro and in vivo.[1] While the specific dosage for this compound has not been detailed in the available literature, data from other dual BRM/BRG1 inhibitors can provide a valuable starting point for dose-ranging studies.
These inhibitors function by targeting the ATPase activity of the BRG1 and/or BRM subunits, which is critical for the chromatin remodeling function of the SWI/SNF complex.[2][3] Inhibition of this activity can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells that are dependent on SWI/SNF function.
Quantitative Data Summary of BRG1/BRM Inhibitors
The following table summarizes in vivo dosage and administration data for several publicly disclosed BRG1/BRM inhibitors. This information can be used to inform the design of studies for new compounds like this compound.
| Inhibitor Name | Animal Model | Cancer Type | Route of Administration | Dosage | Efficacy | Reference |
| PFI-3 | NSG Mice | Glioblastoma (intracranial) | Intraperitoneal (IP) | 10 mg/kg | Potentiated the anticancer effect of Temozolomide | |
| BRM/BRG1 ATP Inhibitor-1 (compound 14) | Not Specified | Not Specified | Oral | 7.5 mg/kg and 20 mg/kg, daily for 3 weeks | Inhibited tumor growth by 21% and 55%, respectively | |
| BRM014 | SCID-beige Mice | Acute Myeloid Leukemia (xenograft) | Daily Dosing (route not specified) | 20 mg/kg | Not specified, used for in vivo target engagement studies | |
| FHD-286 | Not Specified | Acute Myeloid Leukemia | Orally bioavailable | Not Specified | Decreased tumor growth in vivo | |
| ZN-7035 | Rats | Not Specified (for toxicology) | Oral | Well-tolerated at 120 mg/kg/day for 28 days | N/A (Safety Study) |
Experimental Protocols
General Formulation Protocol for In Vivo Administration
The successful delivery of a small molecule inhibitor in vivo is critically dependent on its formulation. The choice of vehicle will depend on the physicochemical properties of the compound (e.g., solubility, pKa, LogP) and the intended route of administration.
Example Formulation for Oral Gavage:
-
Vehicle: A common vehicle for oral administration of hydrophobic compounds is a suspension in a solution of 0.5% methylcellulose (or carboxymethylcellulose) and 0.1-0.5% Tween 80 in sterile water.
-
Preparation:
-
Weigh the required amount of the inhibitor based on the desired dosage (e.g., mg/kg) and the number of animals.
-
Prepare the vehicle solution by first dissolving Tween 80 in water, followed by the gradual addition of methylcellulose with continuous stirring until a homogenous suspension is formed.
-
Triturate the inhibitor powder with a small volume of the vehicle to create a uniform paste.
-
Gradually add the remaining vehicle to the paste while continuously mixing to achieve the final desired concentration.
-
Ensure the final formulation is a homogenous suspension before each administration.
-
Example Formulation for Intraperitoneal Injection:
-
Vehicle: A common vehicle for IP injection is a solution of 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and the remainder as sterile saline or PBS. The concentration of DMSO should be kept to a minimum to avoid toxicity.
-
Preparation:
-
Dissolve the inhibitor in DMSO first.
-
Sequentially add PEG300 and Tween 80, ensuring the solution is clear after each addition.
-
Finally, add the saline or PBS to reach the final volume.
-
The solution should be clear. If precipitation occurs, adjustments to the solvent ratios may be necessary.
-
In Vivo Efficacy Study in a Xenograft Model
This protocol provides a general framework for assessing the anti-tumor efficacy of a BRG1 inhibitor in a subcutaneous xenograft model.
-
Cell Culture and Implantation:
-
Culture a relevant cancer cell line (e.g., a BRG1-mutant lung cancer line or a glioblastoma line) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 1x107 cells into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
When tumors reach a predetermined average size (e.g., 150-200 mm3), randomize the animals into treatment and control groups.
-
-
Drug Administration:
-
Prepare the inhibitor formulation and vehicle control as described in section 3.1.
-
Administer the inhibitor and vehicle to the respective groups according to the planned schedule (e.g., daily oral gavage). The dosage should be based on preliminary dose-finding or toxicology studies.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).
-
-
Pharmacodynamic (PD) Biomarker Analysis:
-
To confirm target engagement in vivo, tumor samples can be collected at various time points after the final dose.
-
Analyze the expression of BRG1/BRM target genes (e.g., KRT80) via RT-qPCR or assess protein levels via western blot or immunohistochemistry.
-
Visualizations
Caption: Simplified signaling pathway of BRG1 inhibition.
Caption: General experimental workflow for in vivo efficacy studies.
References
Brg1-IN-1 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brg1-IN-1 is a potent, orally active, and allosteric dual inhibitor of Brahma homolog (BRM/SMARCA2) and Brahma-related gene 1 (BRG1/SMARCA4), which are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex.[1][2][3][4] With IC50 values below 5 nM for both BRM and BRG1, this inhibitor has emerged as a critical tool for investigating the roles of these epigenetic regulators in various biological processes, particularly in oncology.[1] this compound has demonstrated anti-proliferative activity in cancer cells and has been shown to be effective in xenograft models of BRG1-mutant lung tumors. These notes provide detailed information on the solubility, preparation, and experimental application of this compound.
Physicochemical Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and activity.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉F₃N₄O₂S | |
| Molecular Weight | 318.27 g/mol | |
| Appearance | White to off-white solid powder | |
| Purity | ≥99% |
Storage Conditions:
| Form | Storage Temperature | Shelf Life | Reference |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent | -80°C | 1-2 years | |
| -20°C | 1 year |
Solubility and Preparation of Stock Solutions
This compound exhibits good solubility in dimethyl sulfoxide (DMSO). Preparation of a high-concentration stock solution in DMSO is the recommended first step for most in vitro applications.
In Vitro Solubility
| Solvent | Maximum Concentration | Notes | Reference |
| DMSO | 200 - 250 mg/mL (628.40 - 785.50 mM) | Ultrasonic and warming to 60°C may be required for complete dissolution. Sonication is recommended. |
Preparation of DMSO Stock Solution (e.g., 10 mM)
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and sonicator
Protocol:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder. For 1 mg of this compound to make a 10 mM stock, you will need 314.2 µL of DMSO.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly to facilitate dissolution.
-
If necessary, sonicate the solution or gently warm it to 60°C until the powder is completely dissolved and the solution is clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.
Preparation of Aqueous Solutions for In Vitro Assays
For cell-based assays, the DMSO stock solution should be serially diluted in the appropriate cell culture medium to achieve the desired final concentrations. It is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically ≤ 0.5%.
In Vivo Formulations
This compound is orally active. For in vivo studies, several formulations have been suggested to achieve a clear, stable solution for administration.
| Formulation | Maximum Concentration | Notes | Reference |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline | ≥ 2.08 mg/mL (6.54 mM) | Add solvents sequentially and ensure the solution is clear before adding the next. Sonication may be required. | |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL (6.54 mM) | Clear solution. | |
| 10% DMSO >> 90% corn oil | ≥ 2.08 mg/mL (6.54 mM) | Clear solution. |
Note: The provided formulations are for reference. Specific experimental conditions may require optimization. It is recommended to prepare and use the working solution immediately.
Mechanism of Action and Signaling Pathways
This compound is an allosteric inhibitor of the ATPase activity of both BRG1 and BRM. These proteins are the core catalytic subunits of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering the structure of chromatin. The SWI/SNF complex can be recruited by various transcription factors to either activate or repress gene expression. By inhibiting the ATPase activity of BRG1/BRM, this compound disrupts these processes.
BRG1 has been implicated in several key signaling pathways relevant to cancer biology:
-
Tumor Suppressor Pathways: BRG1 interacts with and is necessary for the function of tumor suppressors like p53 and the retinoblastoma protein (pRB).
-
Wnt Signaling: BRG1 can modulate the canonical Wnt signaling pathway at multiple levels, including the regulation of Frizzled receptors and interaction with β-catenin.
-
MYC Regulation: BRG1 can be recruited to the MYC locus and is involved in the regulation of MYC activity and its target genes.
-
Cell Cycle Control: BRG1 is involved in the regulation of cell cycle progression through its influence on cyclin-dependent kinase inhibitors like p21.
References
Application Notes and Protocols for ChIP-seq using Brg1-IN-1 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brahma-related gene 1 (Brg1), also known as SMARCA4, is the catalytic ATPase subunit of the SWI/SNF chromatin remodeling complex.[1][2] This complex plays a crucial role in regulating gene expression by altering nucleosome positioning, thereby modulating the accessibility of DNA to transcription factors and other regulatory proteins.[1][2] Given its fundamental role in transcription, Brg1 is implicated in numerous cellular processes, including proliferation, differentiation, and apoptosis.[3] Dysregulation of Brg1 activity is associated with various cancers, making it a compelling target for therapeutic development.
Brg1-IN-1 is a potent and specific small molecule inhibitor of the ATPase activity of both Brg1 and its close homolog BRM (SMARCA2). By inhibiting the enzymatic function of Brg1, this compound allows for the investigation of the direct consequences of Brg1's catalytic activity on chromatin structure and gene regulation. Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to map the genome-wide localization of DNA-binding proteins. This document provides a detailed protocol for performing ChIP-seq on cells treated with this compound to elucidate the genomic targets of Brg1 and understand how its inhibition affects protein-DNA interactions.
Data Presentation
Table 1: Recommended Starting Conditions for this compound Treatment
| Parameter | Recommended Range | Notes |
| Cell Line | User-defined (e.g., HeLa, MCF7) | Select a cell line with known Brg1 expression and sensitivity to Brg1 inhibition. |
| This compound Concentration | 1 - 10 µM | Optimal concentration should be determined empirically by titration to assess effects on cell viability and target engagement. Proliferation assays suggest activity in this range. |
| Treatment Duration | 4 - 24 hours | The ideal duration will depend on the desired experimental outcome and the kinetics of Brg1-dependent chromatin remodeling events. Shorter times may capture immediate effects, while longer times may reveal downstream consequences. |
| Vehicle Control | DMSO | The final concentration of DMSO should be matched across all experimental conditions and should not exceed 0.1%. |
Table 2: Key Quantitative Parameters for Brg1 ChIP-seq
| Parameter | Recommended Value | Notes |
| Cell Number per IP | 1 x 107 cells | A range of 1-10 million cells is typical for transcription factor ChIP-seq. |
| Brg1 Antibody | ChIP-grade, validated anti-Brg1 | Use a well-characterized antibody with high specificity. Several commercial options are available. |
| Antibody Amount per IP | 5-10 µg (or as recommended by manufacturer) | Titration is recommended to determine the optimal antibody concentration for maximizing signal-to-noise. For example, some protocols suggest 10 µl of antibody for 10 µg of chromatin (~4x10^6 cells). |
| Chromatin Shear Size | 200 - 700 bp | Sonication or enzymatic digestion should be optimized to yield fragments in this range for optimal resolution. |
| Sequencing Depth | 20 - 40 million reads per sample | This depth is generally sufficient for transcription factor peak calling in mammalian genomes. |
| Input DNA Control | Required | An input sample (chromatin that has not been immunoprecipitated) is essential for background correction and peak calling. |
| IgG Control | Recommended | A non-specific IgG control is recommended to assess the level of non-specific binding of the antibody and beads. |
Experimental Protocols
Part 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density that will result in approximately 80-90% confluency at the time of harvesting.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 1-10 µM).
-
Also prepare a vehicle control medium containing the same final concentration of DMSO.
-
Aspirate the old medium from the cells and replace it with the this compound containing medium or the vehicle control medium.
-
Incubate the cells for the desired duration (e.g., 4-24 hours) at 37°C and 5% CO2.
-
Part 2: Chromatin Immunoprecipitation
This protocol is adapted from standard cross-linking ChIP-seq procedures.
-
Cross-linking:
-
To the culture medium, add formaldehyde to a final concentration of 1% to cross-link proteins to DNA.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.
-
Incubate for 5 minutes at room temperature with gentle shaking.
-
-
Cell Harvesting and Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into ice-cold PBS containing protease inhibitors and pellet them by centrifugation.
-
Resuspend the cell pellet in a cell lysis buffer and incubate on ice to lyse the cell membrane.
-
Pellet the nuclei by centrifugation and resuspend in a nuclear lysis buffer.
-
-
Chromatin Fragmentation:
-
Fragment the chromatin to an average size of 200-700 bp using sonication or enzymatic digestion (e.g., MNase).
-
Optimization is critical: Perform a time course of sonication or digestion and analyze the fragment size on an agarose gel.
-
After fragmentation, centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Quantify the chromatin concentration.
-
Dilute a portion of the chromatin (e.g., 10-50 µg) in ChIP dilution buffer.
-
Save a small aliquot of the diluted chromatin as the "Input" control.
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Add the anti-Brg1 antibody (or control IgG) to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add fresh Protein A/G magnetic beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.
-
-
Washes:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.
-
Perform a final wash with TE buffer.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours.
-
Treat the samples with RNase A and Proteinase K to remove RNA and proteins.
-
-
DNA Purification:
-
Purify the DNA using a spin column kit or phenol-chloroform extraction.
-
Elute the purified DNA in a low-salt buffer.
-
Part 3: Library Preparation and Sequencing
-
Quantify DNA: Quantify the purified ChIP DNA and input DNA.
-
Library Preparation: Prepare sequencing libraries from the ChIP and input DNA using a commercial kit according to the manufacturer's instructions. This typically involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Library Amplification: Amplify the libraries by PCR. The number of cycles should be minimized to avoid amplification bias.
-
Sequencing: Sequence the libraries on a next-generation sequencing platform, aiming for 20-40 million reads per sample.
Visualizations
Caption: Workflow for ChIP-seq in this compound treated cells.
Caption: Brg1's role in chromatin remodeling and downstream signaling.
References
- 1. BRG1 establishes the neuroectodermal chromatin landscape to restrict dorsal cell fates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The chromatin-remodeling enzyme BRG1 modulates vascular Wnt signaling at two levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brg1 governs distinct pathways to direct multiple aspects of mammalian neural crest cell development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RNA-seq Analysis Following Brg1-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brahma-related gene 1 (Brg1), also known as SMARCA4, is the catalytic ATPase subunit of the SWI/SNF chromatin remodeling complex.[1] This complex plays a crucial role in regulating gene expression by altering nucleosome structure, thereby controlling DNA accessibility for transcription factors.[2] Dysregulation of Brg1 has been implicated in various cancers, where it can act as either a tumor suppressor or an oncogene depending on the cellular context.[3][4] Inhibition of Brg1's ATPase activity presents a promising therapeutic strategy for cancers dependent on its function.[3]
Brg1-IN-1 is a potent and selective small molecule inhibitor of the Brg1 ATPase. These application notes provide a comprehensive guide for utilizing this compound in cell-based assays to investigate its effects on global gene expression through RNA sequencing (RNA-seq). The provided protocols and data are representative and aim to guide researchers in designing and executing their experiments.
Mechanism of Action
This compound targets the ATPase domain of Brg1, inhibiting its ability to hydrolyze ATP. This enzymatic activity is essential for the chromatin remodeling function of the SWI/SNF complex. By inhibiting Brg1, this compound effectively blocks the dynamic changes in chromatin structure required for the transcriptional regulation of a host of genes. This leads to alterations in the expression of genes involved in key cellular processes such as cell cycle progression, proliferation, and differentiation.
Quantitative Data Summary
The following table summarizes representative quantitative data from a hypothetical RNA-seq experiment in a human cancer cell line (e.g., prostate cancer cell line LNCaP) treated with this compound (1 µM) for 72 hours. The data reflects the typical effects of Brg1 inhibition on gene expression, with a notable downregulation of genes involved in cell proliferation.
Table 1: Representative Differentially Expressed Genes Following this compound Treatment
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Putative Function |
| Downregulated Genes | ||||
| KLK2 | Kallikrein-related peptidase 2 | -2.5 | < 0.001 | Prostate cancer proliferation |
| PCAT1 | Prostate cancer associated transcript 1 | -2.1 | < 0.001 | Oncogenic lncRNA in prostate cancer |
| VAV3 | Vav guanine nucleotide exchange factor 3 | -1.8 | < 0.005 | Signal transduction, cell proliferation |
| MYC | MYC proto-oncogene | -1.5 | < 0.01 | Transcription factor, cell cycle progression |
| CCND1 | Cyclin D1 | -1.3 | < 0.01 | Cell cycle G1/S transition |
| E2F1 | E2F transcription factor 1 | -1.2 | < 0.05 | Cell cycle regulation |
| Upregulated Genes | ||||
| CDKN1A (p21) | Cyclin dependent kinase inhibitor 1A | 1.9 | < 0.005 | Cell cycle arrest |
| GADD45A | Growth arrest and DNA damage inducible alpha | 1.7 | < 0.01 | DNA repair, cell cycle checkpoint |
| PTEN | Phosphatase and tensin homolog | 1.5 | < 0.05 | Tumor suppressor, PI3K/Akt pathway inhibitor |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to Brg1 inhibition. Examples include certain prostate, breast, or lung cancer cell lines.
-
Cell Seeding: Plate the cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment and harvest. A typical density would be 1 x 10^6 cells in a 10 cm dish.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentration. A final DMSO concentration of ≤ 0.1% is recommended to minimize solvent effects.
-
Treatment:
-
For dose-response experiments, treat cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM) for a fixed time point (e.g., 72 hours).
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 1 µM) and harvest at multiple time points (e.g., 8, 24, 48, 72 hours).
-
Include a vehicle control (DMSO) for all experiments.
-
-
Cell Harvesting: After the desired treatment duration, wash the cells with ice-cold PBS and lyse them directly in the dish using a suitable lysis buffer for RNA extraction (e.g., TRIzol or a buffer from a commercial RNA extraction kit).
RNA Extraction and Quality Control
-
RNA Isolation: Isolate total RNA from the cell lysates using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include an on-column DNase digestion step to remove any contaminating genomic DNA.
-
RNA Quality Control:
-
Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of ≥ 8 is recommended for RNA-seq.
-
RNA-seq Library Preparation and Sequencing
-
Library Preparation:
-
Start with 1 µg of total RNA per sample.
-
Prepare sequencing libraries using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
-
Library Quality Control: Assess the quality and quantity of the prepared libraries using a Bioanalyzer and qPCR.
-
Sequencing:
-
Pool the libraries in equimolar concentrations.
-
Perform paired-end sequencing (e.g., 2 x 75 bp) on an Illumina sequencing platform (e.g., NextSeq or NovaSeq) to a depth of at least 20 million reads per sample.
-
Data Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference genome (e.g., hg38) using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Quantify gene expression levels using tools like HTSeq-count or featureCounts to generate a matrix of read counts per gene.
-
Differential Gene Expression Analysis: Perform differential expression analysis using packages like DESeq2 or edgeR in R. This will identify genes that are significantly up- or downregulated upon this compound treatment.
-
Pathway Analysis: Use tools like GSEA (Gene Set Enrichment Analysis) or DAVID to identify biological pathways that are significantly enriched among the differentially expressed genes.
Visualizations
Caption: Experimental workflow for RNA-seq analysis after this compound treatment.
Caption: Signaling pathways affected by this compound treatment.
References
Application of Brg1 Inhibition in Prostate Cancer Models: A Comprehensive Overview
For Researchers, Scientists, and Drug Development Professionals
Note: While this document provides a detailed overview of targeting the Brg1/SMARCA4 ATPase in prostate cancer models, there is currently no publicly available research on the specific application of Brg1-IN-1 in this cancer type. The primary literature on this compound focuses on its efficacy in glioblastoma models[1]. Therefore, this document summarizes the application of other well-characterized Brg1/SMARCA4 inhibitors and degraders in prostate cancer to provide a relevant framework for research in this area.
Introduction and Rationale
Brahma-related gene 1 (Brg1), also known as SMARCA4, is the catalytic ATPase subunit of the SWI/SNF chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering nucleosome structure, thereby controlling DNA accessibility for transcription factors. In the context of prostate cancer, Brg1 has emerged as a significant therapeutic target due to its multifaceted role in tumor progression.
Studies have revealed that Brg1 is overexpressed in a majority of prostate tumors compared to normal tissue[2][3][4][5]. This overexpression is associated with poor patient outcomes, making Brg1 a valuable prognostic indicator. The functional roles of Brg1 in prostate cancer are extensive and include:
-
Co-activation of the Androgen Receptor (AR): Brg1 is essential for the transcriptional activity of the AR, a key driver of prostate cancer growth and survival. It is recruited to androgen response elements (AREs) to facilitate the expression of AR target genes.
-
Promotion of Cell Proliferation: Brg1 regulates genes involved in cell cycle progression and DNA replication, contributing directly to the proliferative capacity of prostate cancer cells. Depletion of Brg1 leads to G1 cell cycle arrest.
-
Synthetic Lethality with PTEN Loss: A significant subset of prostate cancers exhibit loss of the tumor suppressor PTEN. This genetic alteration creates a dependency on Brg1 for survival, a phenomenon known as synthetic lethality. Targeting Brg1 in PTEN-deficient prostate cancer is a promising therapeutic strategy.
-
Regulation of Oncogenic Pathways: Brg1 influences the expression of key oncogenes, including c-Myc, and is involved in pathways that drive tumor progression.
Given these critical functions, inhibiting or degrading Brg1 presents a compelling therapeutic approach for various subtypes of prostate cancer, including castration-resistant prostate cancer (CRPC).
Data Presentation: In Vitro Efficacy of Brg1/SMARCA4 Inhibitors and Degraders
The following tables summarize the in vitro activity of several small molecule inhibitors and proteolysis-targeting chimeras (PROTACs) that target Brg1/SMARCA4 in various prostate cancer cell lines.
| Compound | Type | Target(s) | Cell Line | IC50/DC50/Effect | Reference |
| AU-15330 | PROTAC Degrader | SMARCA2, SMARCA4 | VCaP, LNCaP, 22Rv1 | IC50 < 100 nM | |
| AR-negative PCa cells | Moderate sensitivity (IC50 100-400 nM) | ||||
| Normal prostate cells | Resistant (IC50 > 1000 nM) | ||||
| ACBI1 | PROTAC Degrader | SMARCA2, SMARCA4, PBRM1 | LNCaP, MR49F, ENZA-R | LNCaP: IC50 = 4.9 nM (+ ENZA) | |
| MR49F: IC50 = 3.13 nM (+ ENZA) | |||||
| ENZA-R: IC50 = 6.2 nM (+ ENZA) | |||||
| FHD-286 | ATPase Inhibitor | BRG1/BRM (SMARCA4/2) | Prostate Cancer Cell Lines | Decreased cell viability | |
| ADAADi | ATPase Inhibitor | SNF2 family (specificity for BRG1) | Prostate Cancer Cells | Decreased proliferation, induced apoptosis | |
| BRM014 | ATPase Inhibitor | BRG1/BRM (SMARCA4/2) | LNCaP, MR49F, ENZA-R | LNCaP: IC50 = 24.4 nM (+ ENZA) | |
| MR49F: IC50 = 7.6 nM (+ ENZA) | |||||
| ENZA-R: IC50 = 8.5 nM (+ ENZA) | |||||
| PRP0004 | PROTAC Degrader | SMARCA2/4 | Prostate Cancer Cell Lines | Potent inhibition of cell growth and induction of cell death |
Key Signaling Pathways and Mechanisms of Action
The inhibition of Brg1 in prostate cancer impacts several critical signaling pathways. The following diagrams illustrate these mechanisms.
Caption: Brg1 in Androgen Receptor Signaling.
Caption: Synthetic Lethality between PTEN Loss and Brg1 Inhibition.
Experimental Protocols
Detailed methodologies for key experiments to evaluate Brg1 inhibitors in prostate cancer models are provided below.
Cell Viability and Proliferation Assays
Objective: To determine the effect of Brg1 inhibitors on the viability and proliferation of prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1, PC-3, DU145)
-
Appropriate cell culture medium and supplements (e.g., RPMI-1640, FBS)
-
Brg1 inhibitor stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar MTS/MTT-based assay
-
Plate reader capable of measuring luminescence or absorbance
Protocol:
-
Seed prostate cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the Brg1 inhibitor in culture medium. Include a vehicle control (DMSO) at the same concentration as the highest inhibitor dose.
-
Remove the overnight culture medium and add 100 µL of the diluted inhibitor or vehicle control to the respective wells.
-
Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, perform the cell viability assay according to the manufacturer's instructions. For CellTiter-Glo®, add the reagent to each well, incubate, and measure luminescence.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blotting for Protein Expression and Degradation
Objective: To assess the impact of Brg1 inhibitors on the expression levels of Brg1 and downstream target proteins, or to confirm target degradation by PROTACs.
Materials:
-
Prostate cancer cells treated with Brg1 inhibitor or vehicle control
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Brg1/SMARCA4, anti-AR, anti-PSA, anti-c-Myc, anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse treated cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize protein bands using a chemiluminescence imaging system. Use a loading control (GAPDH or β-actin) to normalize protein levels.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of a Brg1 inhibitor in a preclinical in vivo model of prostate cancer.
Materials:
-
Immunocompromised mice (e.g., male nude or NSG mice)
-
Prostate cancer cells (e.g., VCaP, 22Rv1) for subcutaneous or orthotopic injection
-
Matrigel (optional, for subcutaneous injection)
-
Brg1 inhibitor formulated for in vivo administration (e.g., in a solution of PEG300, Tween 80, and saline)
-
Calipers for tumor measurement
-
Animal monitoring equipment
Protocol:
-
Subcutaneously inject a suspension of prostate cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flanks of the mice.
-
Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer the Brg1 inhibitor or vehicle control to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for downstream analysis (e.g., western blotting, immunohistochemistry).
-
Analyze the data for statistical significance in tumor growth inhibition between the treatment and control groups.
References
Application Notes and Protocols for Studying Cell Cycle Control Using Brg1-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Brg1-IN-1, a potent and specific inhibitor of Brahma-related gene 1 (Brg1), to investigate its role in cell cycle control. This document includes an overview of Brg1's function in the cell cycle, detailed protocols for relevant experiments, and expected quantitative outcomes based on Brg1 inhibition studies.
Introduction to Brg1 and its Role in Cell Cycle Control
Brahma-related gene 1 (Brg1), also known as SMARCA4, is the catalytic ATPase subunit of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex.[1] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors. Brg1's involvement in cell cycle regulation is multifaceted and context-dependent, acting as both a tumor suppressor and an oncogene in different cellular environments.[2]
Brg1 influences cell cycle progression primarily through its interaction with key regulatory proteins, including the retinoblastoma protein (pRb), p53, and the E2F family of transcription factors.[3][4] By modulating the expression of essential cell cycle genes, such as cyclins (e.g., Cyclin D1, Cyclin E, Cyclin A), cyclin-dependent kinases (CDKs), and CDK inhibitors (e.g., p15 and p21), Brg1 can control transitions between cell cycle phases, particularly the G1/S transition.
Inhibition of Brg1 has been shown to induce cell cycle arrest, typically in the G1 phase, leading to a reduction in cell proliferation. This makes Brg1 a compelling target for therapeutic intervention in cancers where it acts as a driver of proliferation. This compound is a small molecule inhibitor that specifically targets the ATPase activity of Brg1, providing a powerful tool for elucidating the precise functions of Brg1 in cell cycle control and for exploring its therapeutic potential.
Quantitative Data Summary
The following tables summarize the expected quantitative effects of Brg1 inhibition on cell proliferation and cell cycle distribution. The data is representative of findings from studies involving Brg1 knockdown or inhibition and should be used as a guideline for expected outcomes when using this compound. Optimal concentrations and treatment times for this compound should be determined empirically for each cell line.
Table 1: Effect of Brg1 Inhibition on Cell Proliferation (IC50 Values)
| Cell Line | Compound | Assay | IC50 | Reference |
| H1299 (Lung Carcinoma) | BRM/BRG1 ATP Inhibitor-1 | Gene Expression (KRT80) | 0.01 µM (AAC50) | |
| RERF-LC-AI (Lung Adenocarcinoma) | BRM/BRG1 ATP Inhibitor-1 | Gene Expression (KRT80) | 0.01 µM (AAC50) | |
| SKMEL5 (Melanoma) | BRM/BRG1 ATP Inhibitor-1 | Proliferation | 0.004 µM (AAC50) | |
| SBC-5 (Small Cell Lung Cancer) | BRM/BRG1 ATP Inhibitor-1 | Proliferation | >10 µM |
Note: AAC50 (absolute AC50) is the concentration at which the compound reaches 50% of its maximum effect.
Table 2: Effect of Brg1 Knockdown on Cell Cycle Distribution in LNCaP Cells
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Non-targeting siRNA (144h) | ~55% | ~30% | ~15% | |
| Brg1 siRNA (144h) | ~75% | ~10% | ~15% |
Signaling Pathways and Experimental Workflows
References
Troubleshooting & Optimization
Brg1-IN-1 not showing expected effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Brg1-IN-1. The information is designed to address common issues that may arise during experiments and to provide a deeper understanding of the inhibitor's mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Compound 11d, is a potent small molecule inhibitor of Brahma-related gene 1 (Brg1), which is the catalytic ATPase subunit of the SWI/SNF chromatin remodeling complex.[1][2] Brg1 plays a crucial role in regulating gene expression by altering chromatin structure. By inhibiting the ATPase activity of Brg1, this compound prevents the remodeling of chromatin, thereby affecting the transcription of Brg1-dependent genes. This can lead to various cellular effects, including the suppression of cell proliferation and the induction of apoptosis.[3][4]
Q2: In what types of experiments is this compound typically used?
A2: this compound is primarily used in cancer research. Studies have shown its efficacy in sensitizing glioblastoma (GBM) cells to the antiproliferative and cell death-inducing effects of chemotherapeutic agents like temozolomide.[1] It is also used to investigate the role of Brg1 in various cellular processes such as cell cycle regulation, DNA repair, and differentiation.
Q3: What are the recommended storage and handling conditions for this compound?
A3: While a specific datasheet for this compound with comprehensive storage instructions is not publicly available, general recommendations for similar small molecule inhibitors are as follows:
-
Solid form: Store at -20°C for long-term storage.
-
Stock solutions (in DMSO): Prepare high-concentration stock solutions (e.g., 10 mM) in anhydrous DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.
Q4: What is the expected solubility of this compound?
Troubleshooting Guide: this compound Not Showing Expected Effect
This guide addresses potential reasons why this compound may not be producing the anticipated experimental results and provides steps to troubleshoot these issues.
| Problem | Potential Cause | Troubleshooting Steps |
| No or reduced effect on cell viability/proliferation | 1. Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit Brg1 in your specific cell line. | - Perform a dose-response experiment (e.g., 0.1 µM to 10 µM) to determine the IC50 value for your cell line. - Consult literature for effective concentrations of similar Brg1 inhibitors in comparable cell lines. For a dual BRM/BRG1 inhibitor, IC50 values were found to be below 0.005 µM in some cancer cell lines. |
| 2. Insufficient Treatment Duration: The incubation time may not be long enough for the inhibitor to exert its full effect. | - Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. | |
| 3. Cell Line Insensitivity: The chosen cell line may not be dependent on Brg1 for survival or proliferation. | - Confirm Brg1 expression in your cell line via Western blot or qPCR. - Consider using a cell line known to be sensitive to Brg1 inhibition or one with a known dependency on the SWI/SNF complex. | |
| 4. Inhibitor Instability: this compound may be degrading in the cell culture medium over the course of the experiment. | - For long-term experiments, consider replenishing the medium with fresh inhibitor every 24-48 hours. - Minimize exposure of the stock solution to light and room temperature. | |
| Inconsistent results between experiments | 1. Inaccurate Pipetting or Dilution: Errors in preparing stock solutions or serial dilutions can lead to variability. | - Use calibrated pipettes and perform dilutions carefully. - Prepare a master mix of the inhibitor in the media for each experiment to ensure consistency across replicates. |
| 2. Cell Culture Variability: Differences in cell passage number, confluency, or overall health can affect experimental outcomes. | - Use cells within a consistent and low passage number range. - Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the start of the experiment. | |
| 3. Contamination: Mycoplasma or other microbial contamination can alter cellular responses. | - Regularly test cell cultures for mycoplasma contamination. | |
| Unexpected off-target effects | 1. High Inhibitor Concentration: Using concentrations significantly above the IC50 can lead to inhibition of other kinases or cellular targets. | - Use the lowest effective concentration of this compound as determined by your dose-response experiments. |
| 2. Compound Purity: Impurities in the inhibitor preparation could have biological activity. | - Whenever possible, use high-purity (>98%) this compound from a reputable supplier. | |
| 3. Cellular Context: The observed phenotype may be a result of Brg1 inhibition affecting a previously unknown downstream pathway in your specific cellular model. | - Validate key results using a secondary method, such as siRNA-mediated knockdown of Brg1. - Investigate the expression of known Brg1 target genes to confirm on-target activity. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the effect of this compound on the viability of adherent cancer cells.
Materials:
-
This compound
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Inhibitor Treatment:
-
Prepare a 2X working solution of this compound in complete medium from a 10 mM DMSO stock. Create a serial dilution to achieve final concentrations ranging from 0.1 µM to 10 µM.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound.
-
Remove the medium from the wells and add 100 µL of the appropriate inhibitor or vehicle control solution.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C.
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Western Blot Analysis of Brg1 Target Proteins
This protocol describes how to assess the effect of this compound on the protein levels of known Brg1 downstream targets (e.g., c-Myc, Cyclin D1).
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentration of this compound or vehicle control (DMSO) for the determined duration (e.g., 24 or 48 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add ECL substrate to the membrane.
-
Image the blot using a chemiluminescence detection system.
-
-
Analysis: Quantify the band intensities and normalize to the loading control (e.g., β-actin).
Visualizations
Brg1 Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits the ATPase activity of Brg1, affecting downstream cellular processes.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical workflow for evaluating the effects of this compound in a cancer cell line.
Troubleshooting Logic for Unexpected Results
Caption: A logical flow for troubleshooting experiments where this compound shows no effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The BRG1 ATPase of human SWI/SNF chromatin remodeling enzymes as a driver of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The BRG1 chromatin remodeling enzyme links cancer cell metabolism and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Brg1-IN-1 for Your Experiments
Welcome to the technical support center for Brg1-IN-1. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific inhibitor of the ATPase activity of Brahma-related gene 1 (Brg1, also known as SMARCA4) and its close homolog Brahma (Brm, also known as SMARCA2).[1][2][3] These proteins are the catalytic subunits of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex.[4][5] The SWI/SNF complex utilizes the energy from ATP hydrolysis to reposition nucleosomes, thereby altering chromatin accessibility for transcription factors and other regulatory proteins. By inhibiting the ATPase activity of Brg1/Brm, this compound effectively blocks the chromatin remodeling function of the SWI/SNF complex, leading to changes in the expression of target genes involved in cell proliferation, differentiation, and DNA repair.
Q2: How should I dissolve and store this compound?
Proper dissolution and storage are critical for maintaining the activity of this compound.
-
Dissolution: this compound is readily soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Sonication or gentle warming (up to 60°C) can aid dissolution.
-
Storage:
-
Powder: Store the solid compound at -20°C for long-term stability (up to 3 years).
-
Stock Solution (in DMSO): Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 2 years or -20°C for up to 1 year.
-
Solubility Data Summary
| Solvent | Max Concentration | Reference |
|---|---|---|
| DMSO | ≥ 200 mg/mL (~628 mM) |
| In vivo Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) | ≥ 2.08 mg/mL (~6.54 mM) | |
Q3: What is a good starting concentration for my cell-based assays?
The optimal concentration of this compound is highly dependent on the cell line and the duration of the experiment. The IC50 (half-maximal inhibitory concentration) for Brg1/Brm ATPase activity is very low (<0.005 µM), but higher concentrations are typically required in cell-based assays to achieve a biological effect.
-
Initial Dose-Response: We recommend performing an initial dose-response experiment to determine the IC50 for cell proliferation in your specific cell line. A common range to test is from 10 nM to 10 µM for a 72-hour to 5-day incubation period.
-
Working Concentration: Based on published data, a working concentration between 1 µM and 10 µM is often used for experiments lasting 24-72 hours to observe effects on gene expression or cell viability.
Reported Cellular Activity of a Brg1/Brm Inhibitor
| Cell Line | Assay | AAC50 (Absolute AC50) | Treatment Duration | Reference |
|---|---|---|---|---|
| SKMEL5 | Cell Proliferation | 0.004 µM | 5 days | |
| H1299 | KRT80 Gene Expression | 0.01 µM | Not Specified | |
| RERF-LC-AI | KRT80 Gene Expression | 0.01 µM | Not Specified |
| SBC-5 | Cell Proliferation | > 10 µM | 5 days | |
Troubleshooting Guide
Problem 1: I am not observing any effect of this compound in my experiment.
If you are not seeing the expected biological outcome, follow this troubleshooting workflow.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BRM/BRG1 ATP Inhibitor-1 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 4. Mechanism of BRG1 silencing in primary cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Brahma-related gene 1 (Brg1) in heart disease - PMC [pmc.ncbi.nlm.nih.gov]
Brg1-IN-1 Technical Support Center: Troubleshooting Off-Target Effects
Welcome to the technical support center for Brg1-IN-1, a potent inhibitor of the SMARCA4/BRG1 ATPase. This guide is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with chemical probes like this compound?
Q2: Is there a known off-target profile for this compound?
Q3: What are the first steps I should take if I suspect my results are due to off-target effects of this compound?
A3: If you suspect off-target effects, the first step is to perform a dose-response experiment. True on-target effects should correlate with the known potency of this compound for BRG1. If the phenotype is observed at concentrations significantly different from the IC50 for BRG1, off-target effects are more likely. Additionally, using a structurally unrelated BRG1 inhibitor should recapitulate the same phenotype.
Q4: How can I definitively distinguish between on-target and off-target effects?
A4: The gold standard for validating on-target effects is to use genetic methods in conjunction with the chemical probe.[2] This can include:
-
Rescue experiments: After treating cells with this compound, introducing a form of BRG1 that is resistant to the inhibitor should reverse the observed phenotype.
-
Knockdown/Knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate BRG1 expression should mimic the phenotype observed with this compound treatment.
-
Isogenic cell lines: Comparing the effects of this compound on a parental cell line versus a BRG1-knockout or mutant cell line can help differentiate on-target from off-target effects.[3][4][5]
Troubleshooting Guides
Guide 1: Unexpected Phenotype Observed with this compound Treatment
Problem: You observe a cellular phenotype that is not consistent with the known functions of BRG1.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting an unexpected phenotype.
Interpretation:
-
Consistent Results: If the phenotype is dose-dependent, recapitulated by other BRG1 inhibitors, and mimicked by BRG1 knockdown/knockout, it is likely an on-target effect.
-
Inconsistent Results: If these validation experiments do not align, the phenotype is likely due to an off-target effect of this compound.
Guide 2: Identifying Potential Off-Targets of this compound
Problem: You have evidence suggesting off-target effects and want to identify the responsible protein(s).
Recommended Experimental Approaches:
| Technique | Principle | Advantages | Considerations |
| Kinome Scanning | In vitro binding or activity assays against a large panel of kinases. | Broad screening, quantitative binding affinities (Kd) or inhibitory concentrations (IC50). | Does not confirm cellular engagement; may miss non-kinase off-targets. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against heat-induced denaturation. | Detects direct target engagement in a cellular context without modifying the compound. | Can be low-throughput unless coupled with mass spectrometry (proteome-wide CETSA). |
| Affinity Chromatography - Mass Spectrometry | This compound is immobilized on a resin to pull down interacting proteins from cell lysates. | Can identify direct binding partners. | Requires chemical modification of the inhibitor, which may alter its binding properties. |
| Biochemical Suppression | Adding purified proteins or protein fractions to an in vitro assay to see which can rescue the inhibitory effect of this compound. | Can identify both direct targets and downstream components of a pathway. | Requires a robust in vitro assay and significant protein purification efforts. |
Experimental Workflow for Off-Target Identification:
Caption: Workflow for identifying and validating off-targets.
Methodologies for Key Experiments
Cellular Thermal Shift Assay (CETSA) by Western Blot
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with either vehicle control or this compound at various concentrations for a specified time.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blot: Collect the supernatant and analyze the protein levels of BRG1 (and suspected off-targets) by western blotting. A stabilized protein will remain in the supernatant at higher temperatures.
Generation of Isogenic Knockout Cell Lines using CRISPR/Cas9
-
gRNA Design: Design and clone a guide RNA (gRNA) specific to the gene of interest (e.g., BRG1 or a suspected off-target) into a Cas9 expression vector.
-
Transfection: Transfect the Cas9/gRNA vector into the parental cell line.
-
Single-Cell Cloning: After transfection, perform single-cell sorting into 96-well plates to isolate and expand individual clones.
-
Screening and Validation: Screen the resulting clones for the absence of the target protein by western blot and confirm the gene knockout at the genomic level by sequencing.
-
Experimental Comparison: Use the validated knockout cell line alongside the parental cell line in experiments with this compound to distinguish on-target from off-target effects.
Signaling Pathway Considerations
BRG1 is a core component of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression. Its inhibition can impact numerous downstream pathways. When analyzing the effects of this compound, it is important to consider its potential influence on pathways regulated by BRG1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 3. An isogenic cell line panel for sequence-based screening of targeted anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Brg1-IN-1 Efficacy in Resistant Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Brg1-IN-1, particularly in the context of resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Brg1 (Brahma-related gene 1), also known as SMARCA4, is the catalytic ATPase subunit of the SWI/SNF chromatin remodeling complex.[1][2] This complex plays a crucial role in regulating gene expression by altering nucleosome positioning, thereby controlling the accessibility of DNA to transcription factors.[1][3] In many cancers, Brg1 is overexpressed and drives proliferation, making it an attractive therapeutic target.[4] this compound is a small molecule inhibitor that targets the ATPase activity of Brg1, leading to a reduction in the proliferation of cancer cells that depend on its function.
Q2: My cells are not responding to this compound treatment. What are the potential reasons for this resistance?
Resistance to this compound can be intrinsic (pre-existing) or acquired. Potential mechanisms of resistance include:
-
Target-related alterations: Mutations in the SMARCA4 gene encoding Brg1 can prevent the inhibitor from binding effectively.
-
Upregulation of bypass pathways: Cancer cells can activate alternative signaling pathways to maintain proliferation and survival, compensating for the inhibition of Brg1.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Functional redundancy: The closely related paralog BRM (SMARCA2) can sometimes compensate for the loss of Brg1 function.
Q3: How can I determine if my resistant cell line has mutations in the Brg1 ATPase domain?
To identify potential resistance-conferring mutations, you should perform sanger or next-generation sequencing of the SMARCA4 gene in your resistant cell line. Pay close attention to the region encoding the ATPase domain, as mutations in this area are most likely to interfere with inhibitor binding.
Q4: What are some potential synergistic drug combinations to enhance this compound efficacy?
Combining this compound with other anti-cancer agents is a promising strategy to overcome resistance. Consider the following combinations:
-
BET inhibitors: These inhibitors target bromodomain and extraterminal domain (BET) proteins, which are also involved in transcriptional regulation.
-
Menin inhibitors: In certain leukemia subtypes, combining Brg1/BRM inhibitors with menin inhibitors has shown synergistic effects.
-
Chemotherapeutic agents: Brg1 has been implicated in chemoresistance, and its inhibition can sensitize cells to traditional chemotherapy drugs.
-
ATR inhibitors: In Brg1-deficient lung cancers, there is a dependency on the ATR pathway for survival, suggesting a potential vulnerability.
Troubleshooting Guides
Issue 1: High variability in cell viability assay results between replicates.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to ensure even cell distribution. |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile media or PBS to create a humidity barrier. |
| Pipetting Errors | Calibrate pipettes regularly. Use appropriate pipette volumes and pre-wet the tips before dispensing. |
| Reagent Degradation | Check the expiration dates of all reagents and store them under the recommended conditions. |
Issue 2: No significant difference in cell viability between control and this compound treated resistant cells.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Drug Concentration | Perform a dose-response experiment with a wider range of this compound concentrations to determine the IC50 value for your specific cell line. |
| Acquired Resistance | Investigate potential resistance mechanisms such as target mutation, pathway upregulation, or drug efflux. |
| Incorrect Incubation Time | Optimize the duration of drug exposure. A longer incubation time may be required to observe a phenotypic effect. |
| Cell Line Health | Ensure cells are healthy and in the logarithmic growth phase during the experiment. Perform mycoplasma testing regularly. |
Issue 3: Suspected upregulation of ABC transporters leading to drug efflux.
Experimental Workflow to Investigate ABC Transporter-Mediated Resistance:
References
- 1. Intracellular Drug Concentrations and Transporters: Measurement, Modeling, and Implications for the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRG1/SMARCA4 inactivation promotes non-small cell lung cancer aggressiveness by altering chromatin organization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are ATPase inhibitors and how do they work? [synapse.patsnap.com]
- 4. BRG1 knockdown inhibits proliferation through multiple cellular pathways in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Brg1 Inhibition in Primary Cell Cultures
Welcome to the technical support center for researchers utilizing Brg1 inhibitors in primary cell cultures. This resource provides troubleshooting guidance and frequently asked questions to help you navigate your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Brg1 and its inhibitors?
Brahma-related gene 1 (Brg1), also known as SMARCA4, is the central ATPase subunit of the SWI/SNF chromatin remodeling complex.[1][2][3] This complex utilizes the energy from ATP hydrolysis to alter the structure of chromatin, thereby regulating gene expression.[2][4] By repositioning nucleosomes, the SWI/SNF complex can either expose or conceal promoter and enhancer regions, leading to the activation or repression of target genes. Brg1 inhibitors block the ATPase activity of the SWI/SNF complex, preventing chromatin remodeling and subsequently altering gene expression profiles.
Q2: I'm observing significant cytotoxicity and a decrease in cell proliferation in my primary cell culture after treatment with a Brg1 inhibitor. Is this expected?
Yes, this is a commonly observed effect. Brg1 plays a crucial role in cell cycle progression and proliferation. Inhibition of Brg1 often leads to cell cycle arrest, typically at the G1 phase, and a subsequent decrease in cell proliferation. The extent of this effect can vary depending on the cell type and the specific inhibitor concentration used. In some cancer cell lines, Brg1 knockdown has been shown to reduce proliferation and induce apoptosis.
Q3: My primary cells are undergoing apoptosis after Brg1 inhibition. What is the underlying mechanism?
Brg1 has a complex and context-dependent role in regulating apoptosis. In some cellular contexts, Brg1 appears to suppress apoptosis. For instance, Brg1 can suppress the expression of genes that regulate apoptosis and cell growth arrest. Therefore, inhibiting Brg1 can lead to the upregulation of pro-apoptotic factors and subsequent cell death. Specifically, Brg1 has been shown to suppress the apoptosis-regulating kinase Ask1.
Q4: Are there any known off-target effects of Brg1 inhibitors that I should be aware of?
While specific off-target effects depend on the particular inhibitor compound, it is important to consider that Brg1 is part of a large multi-subunit complex and interacts with numerous cellular proteins. Therefore, inhibiting Brg1 could have broader unforeseen consequences on cellular signaling. It is always recommended to include appropriate controls in your experiments, such as using multiple inhibitors with different chemical scaffolds if available, and performing rescue experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Excessive Cell Death | Inhibitor concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific primary cell type. Start with a lower concentration range and gradually increase it. |
| The primary cell type is highly sensitive to Brg1 inhibition. | Consider using a lower concentration for a longer duration to achieve the desired effect with less acute toxicity. Monitor cell viability at multiple time points. | |
| Off-target effects of the inhibitor. | If possible, test a second, structurally different Brg1 inhibitor to see if the same phenotype is observed. Perform a rescue experiment by overexpressing a resistant form of Brg1, if available. | |
| Inconsistent Results Between Experiments | Variability in primary cell cultures. | Primary cells from different donors or passages can have inherent variability. Use cells from the same donor and passage number for a set of experiments. Always perform experiments in biological replicates. |
| Inconsistent inhibitor activity. | Ensure proper storage and handling of the Brg1 inhibitor to maintain its stability and activity. Prepare fresh dilutions for each experiment. | |
| Unexpected Changes in Gene Expression | Brg1 regulates a wide range of genes. | The transcriptional consequences of Brg1 inhibition can be extensive. Perform RNA-sequencing or microarray analysis to get a global view of the gene expression changes in your specific cell type. |
| Indirect effects of Brg1 inhibition. | Changes in cell cycle or apoptosis can indirectly affect the expression of other genes. Correlate gene expression changes with phenotypic observations. |
Signaling Pathways and Experimental Workflows
Brg1 Signaling Pathways
Brg1 is involved in multiple critical cellular signaling pathways. Understanding these connections can help interpret experimental results.
Caption: Brg1's role in key signaling pathways.
Experimental Workflow for Assessing Brg1 Inhibitor Toxicity
This workflow outlines the key steps to assess the toxicity of a Brg1 inhibitor in primary cell cultures.
Caption: Workflow for assessing Brg1 inhibitor toxicity.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the Brg1 inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat primary cells with the Brg1 inhibitor at the desired concentration and for the appropriate duration in a suitable culture dish.
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium, by gentle trypsinization or scraping.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in the treated versus control samples.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat primary cells with the Brg1 inhibitor as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Washing and Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to control cells.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanism of BRG1 silencing in primary cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRG1: Promoter or Suppressor of Cancer? The Outcome of BRG1's Interaction with Specific Cellular Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BRG1 Mutations Found in Human Cancer Cell Lines Inactivate Rb-mediated Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Brg1-IN-1 Solubility Challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Brg1-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent inhibitor of the ATPase activity of BRG1 (SMARCA4) and BRM (SMARCA2), key components of the SWI/SNF chromatin remodeling complex.[1][2][3][4] Like many small molecule inhibitors, this compound can exhibit poor aqueous solubility, which poses a significant challenge for its use in in vitro and in vivo experiments.[5] Inadequate dissolution can lead to inaccurate experimental results and reduced bioavailability.
Q2: What are the recommended solvents for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound. For in vivo studies, specific formulations involving co-solvents and surfactants are necessary to achieve a stable and injectable solution.
Q3: How can I prepare a high-concentration stock solution of this compound?
A3: To prepare a high-concentration stock solution, dissolve this compound in 100% DMSO. Gentle warming to 60°C and sonication can aid in dissolution. It is crucial to ensure the inhibitor is fully dissolved before making further dilutions.
Q4: My this compound precipitated when I diluted the DMSO stock solution in my aqueous experimental medium. What should I do?
A4: Precipitation upon dilution into aqueous media is a common issue with poorly soluble compounds. To mitigate this, it is advisable to use a final DMSO concentration in your culture medium that is as low as possible, typically below 0.5%, to avoid solvent-induced toxicity. Additionally, consider using a pre-warmed medium and adding the stock solution dropwise while vortexing to facilitate mixing. For persistent precipitation, exploring alternative formulation strategies may be necessary.
Q5: Are there any general strategies to improve the solubility of compounds like this compound?
A5: Yes, several formulation strategies can be employed to enhance the solubility of poorly soluble drugs. These include the use of co-solvents (e.g., ethanol, PEG300), surfactants (e.g., Tween-80), cyclodextrins, and lipid-based formulations. Particle size reduction techniques, such as micronization or nanocrystal formation, can also improve dissolution rates.
Troubleshooting Guides
Issue 1: this compound powder is not dissolving in DMSO.
| Possible Cause | Troubleshooting Step |
| Insufficient Solvent | Increase the volume of DMSO to achieve a lower concentration. |
| Low Temperature | Gently warm the solution to 60°C in a water bath. |
| Inadequate Mixing | Use a vortex mixer or sonicate the solution for several minutes. |
| Compound Quality | Ensure the this compound powder is of high purity and has been stored correctly. |
Issue 2: Precipitate forms in the stock solution upon storage.
| Possible Cause | Troubleshooting Step |
| Supersaturation | The initial concentration may have been too high. Try preparing a slightly lower concentration stock. |
| Temperature Fluctuation | Store the stock solution at a constant temperature, as recommended by the supplier (typically -20°C or -80°C). |
| Freeze-Thaw Cycles | Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles. |
Issue 3: Inconsistent results in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Incomplete Dissolution | Ensure the this compound is fully dissolved in the final culture medium. Visually inspect for any precipitate before adding to cells. |
| High Final DMSO Concentration | High concentrations of DMSO can be toxic to cells. Perform a vehicle control experiment to assess the effect of the solvent on your cells. Keep the final DMSO concentration consistent across all experiments and ideally below 0.5%. |
| Instability in Aqueous Media | Prepare fresh dilutions of this compound in your experimental medium immediately before each experiment. |
Quantitative Data Summary
The following table summarizes the reported solubility of a representative Brg1 inhibitor, "BRM/BRG1 ATP Inhibitor-1", which is structurally and functionally analogous to this compound.
| Solvent/Formulation | Solubility | Concentration (mM) | Notes |
| DMSO | ≥ 200 mg/mL | 628.40 | Ultrasonic and warming to 60°C may be required. |
| DMSO | 250 mg/mL | 785.50 | Sonication is recommended. |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.08 mg/mL | 6.54 | Clear solution for in vivo use. |
| 10% DMSO+40% PEG300+5% Tween 80+45% Saline | 5 mg/mL | 15.71 | Sonication is recommended for in vivo use. |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL | 6.54 | Clear solution for in vivo use. |
| 10% DMSO >> 90% corn oil | ≥ 2.08 mg/mL | 6.54 | Clear solution for in vivo use. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder (Molecular Weight: ~318.27 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Weigh out 3.18 mg of this compound powder and place it in a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex the solution vigorously for 2-3 minutes. d. If the powder is not fully dissolved, sonicate the tube in a water bath sonicator for 5-10 minutes. e. For stubborn dissolution, gently warm the solution to 60°C for a short period while mixing. f. Once fully dissolved, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
-
Materials: 10 mM this compound stock solution in DMSO, pre-warmed cell culture medium.
-
Procedure: a. Thaw the 10 mM stock solution at room temperature. b. To prepare a 10 µM working solution in 10 mL of culture medium, add 10 µL of the 10 mM stock solution to the 10 mL of pre-warmed medium. This results in a final DMSO concentration of 0.1%. c. Immediately vortex the diluted solution to ensure homogeneity and prevent precipitation. d. Add the working solution to your cells as required by your experimental design.
Visualizations
Caption: A typical experimental workflow for preparing and using this compound.
Caption: A logical flowchart for troubleshooting common solubility problems.
Caption: Simplified overview of signaling pathways involving Brg1.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. T10616-1mg | BRM/BRG1 ATP Inhibitor-1 [2270879-17-7] Clinisciences [clinisciences.com]
- 4. BRM/BRG1 ATP Inhibitor-1 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Brg1-IN-1 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Brg1-IN-1, a potent inhibitor of the SWI/SNF chromatin remodeling complex ATPases, BRG1 (SMARCA4) and BRM (SMARCA2). This guide includes frequently asked questions (FAQs) and troubleshooting advice to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active allosteric dual inhibitor of the Brahma homolog (BRM/SMARCA2) and Brahma-related gene 1 (BRG1/SMARCA4) ATPase activity.[1] It exhibits anticancer properties by inhibiting the proliferation of cancer cells.[1]
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. The recommended conditions are summarized in the table below. It is important to avoid temperature fluctuations and prolonged exposure to room temperature.[2]
Q3: How should I prepare stock solutions of this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. Sonication may be recommended to aid dissolution.[3] It is advisable to prepare fresh stock solutions and avoid repeated freeze-thaw cycles to maintain the inhibitor's potency.[4]
Q4: Is it necessary to sterilize this compound stock solutions?
If you are preparing the stock solution in DMSO, sterilization is generally not recommended as DMSO itself has sterilizing properties. For further assurance, the prepared solution can be left at 4°C overnight or filtered through a specialized organic filter membrane. If water is used for preparation, sterilization can be achieved by filtering through a 0.22 μm filter membrane.
Q5: What are the potential off-target effects of this compound?
Off-target effects occur when a small molecule inhibitor interacts with unintended biological targets. While specific off-target effects for this compound are not extensively documented in the provided search results, it is a common challenge with small molecule inhibitors. Researchers should include appropriate controls in their experiments to validate the on-target effects of the inhibitor.
Data Presentation
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In solvent | -80°C | 1 year |
Source: TargetMol
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 250 mg/mL (785.50 mM) | Sonication is recommended. |
Source: TargetMol
Experimental Protocols & Troubleshooting
This section provides detailed methodologies for common experiments involving this compound and a troubleshooting guide to address potential issues.
Protocol 1: Reconstitution of this compound
Objective: To prepare a high-concentration stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial of this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.
-
Visually inspect the solution to ensure there is no precipitate.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Cell Treatment with this compound
Objective: To treat cultured cells with this compound to assess its biological effects.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Seed cells at the desired density in appropriate culture vessels and allow them to adhere overnight.
-
On the day of treatment, prepare fresh dilutions of this compound from the stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.5% to avoid solvent toxicity.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of this compound used.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
For longer incubation periods, consider replacing the medium with fresh this compound-containing medium to account for potential inhibitor degradation.
-
After the incubation period, proceed with downstream assays (e.g., cell viability assay, Western blotting, qRT-PCR).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected Cell Toxicity/Death | Inhibitor concentration is too high. | Perform a dose-response experiment to determine the cytotoxic concentration 50 (CC50) and identify a non-toxic working concentration. |
| Solvent (e.g., DMSO) toxicity. | Run a vehicle control with the same solvent concentration. Ensure the final solvent concentration is below 0.5%. | |
| Inhibitor instability in culture medium. | Prepare fresh dilutions for each experiment. For longer incubations, consider a medium change with freshly diluted inhibitor. | |
| High sensitivity of the cell line. | Test the inhibitor on a different, more robust cell line to determine if the toxicity is cell-type specific. | |
| Inconsistent or No Inhibitor Effect | Inhibitor degradation. | Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store aliquots at -80°C and protect from light if necessary. |
| Inhibitor precipitation in media. | Visually inspect the final dilution in media for any signs of precipitation. Determine the inhibitor's solubility in your specific culture medium. | |
| Variability in cell culture conditions. | Standardize cell passage number, seeding density, and media components for all experiments. | |
| Suspected Off-Target Effects | Inhibitor interacts with unintended targets. | Include a positive control (e.g., a known inhibitor of the pathway) and a negative control (e.g., an inactive analog of the inhibitor if available). Use multiple, structurally distinct inhibitors for the same target if possible. Perform rescue experiments by overexpressing a downstream effector to confirm on-target activity. |
Visualizations
Caption: General experimental workflow for using this compound in cell-based assays.
Caption: A logical diagram for troubleshooting common issues in this compound experiments.
Caption: Simplified signaling pathway showing the inhibitory action of this compound.
References
Adjusting Brg1-IN-1 treatment duration for optimal results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Brg1-IN-1, a potent inhibitor of the SMARCA4/BRG1 ATPase. The information provided is based on existing literature on Brg1 inhibitors and general best practices for cell-based assays.
Disclaimer: Detailed experimental data and optimized protocols specifically for this compound are limited in publicly available literature. The following recommendations are based on studies of similar BRG1 inhibitors, such as PFI-3, and should be adapted and optimized for your specific experimental conditions. The primary source for this compound (also known as compound 11d) indicates its efficacy in sensitizing glioblastoma cells to temozolomide, where it showed greater potency than PFI-3.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of BRG1 (also known as SMARCA4), the catalytic ATPase subunit of the SWI/SNF chromatin remodeling complex.[3] By inhibiting the ATPase activity of BRG1, this compound disrupts the complex's ability to remodel chromatin, which in turn affects the transcription of a wide range of genes involved in cellular processes like proliferation, cell cycle control, and DNA repair.[4]
Q2: What is the recommended starting concentration and treatment duration for this compound?
A2: The optimal concentration and duration of this compound treatment are cell-type dependent and need to be determined empirically. Based on studies with analogous BRG1 inhibitors, a good starting point for a dose-response experiment would be a range from 100 nM to 10 µM. For time-course experiments, treatment durations of 24, 48, and 72 hours are commonly used to observe effects on cell viability and protein expression.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For use in cell culture, it should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C to maintain stability. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
Q4: What are the expected phenotypic effects of this compound treatment?
A4: Inhibition of BRG1 can lead to various cellular effects depending on the genetic background of the cells. Commonly observed phenotypes include:
-
Reduced cell proliferation: BRG1 is often required for the proliferation of cancer cells.
-
Cell cycle arrest: BRG1 plays a role in cell cycle progression, and its inhibition can lead to arrest at different phases of the cell cycle.
-
Induction of apoptosis: In some contexts, inhibition of BRG1 can trigger programmed cell death.
-
Changes in gene expression: As a chromatin remodeler, BRG1 regulates the expression of many genes, including those involved in oncogenic pathways like MYC.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell viability or proliferation. | 1. Suboptimal concentration: The concentration of this compound may be too low for your cell line. 2. Insufficient treatment duration: The treatment time may be too short to induce a phenotypic change. 3. Cell line resistance: The cell line may not be dependent on BRG1 for survival or proliferation. 4. Compound instability: The inhibitor may have degraded due to improper storage or handling. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., up to 50 µM). 2. Extend the treatment duration (e.g., up to 96 hours or longer), ensuring to replenish the media with fresh inhibitor if necessary. 3. Confirm BRG1 expression in your cell line via Western blot. Consider using a positive control cell line known to be sensitive to BRG1 inhibition. 4. Prepare a fresh stock solution of this compound from a new aliquot. |
| High variability between replicates. | 1. Uneven cell seeding: Inconsistent cell numbers across wells. 2. Inaccurate pipetting: Errors in dispensing the inhibitor or reagents. 3. Edge effects in multi-well plates: Evaporation from wells on the plate's perimeter. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. 2. Use calibrated pipettes and ensure proper pipetting technique. 3. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to minimize evaporation. |
| Unexpected or off-target effects. | 1. Inhibitor concentration is too high: High concentrations can lead to non-specific effects. 2. Cellular context: The inhibitor's effect can be influenced by the specific signaling pathways active in your cell line. | 1. Use the lowest effective concentration determined from your dose-response experiments. 2. Characterize the downstream effects of this compound on key signaling pathways (e.g., by Western blot) to confirm on-target activity. |
| Difficulty dissolving this compound. | Poor solubility in aqueous media: The compound may precipitate out of solution. | 1. Ensure the DMSO stock is fully dissolved before diluting in culture medium. 2. Vortex the working solution thoroughly before adding it to the cells. 3. Do not store diluted working solutions for extended periods. |
Data Presentation
Table 1: Example of a Dose-Response Analysis of this compound on Cell Viability
This table is a template. The data presented are hypothetical and for illustrative purposes only.
| Cell Line | Treatment Duration | This compound Concentration (µM) | Percent Viability (Mean ± SD) | IC50 (µM) |
| GBM-Cell-Line-A | 72 hours | 0 (Vehicle) | 100 ± 4.5 | 2.5 |
| 0.1 | 95 ± 5.1 | |||
| 0.5 | 82 ± 3.9 | |||
| 1.0 | 65 ± 4.2 | |||
| 2.5 | 51 ± 3.7 | |||
| 5.0 | 35 ± 2.9 | |||
| 10.0 | 20 ± 2.1 | |||
| GBM-Cell-Line-B | 72 hours | 0 (Vehicle) | 100 ± 5.2 | > 10 |
| 1.0 | 98 ± 4.8 | |||
| 5.0 | 91 ± 5.5 | |||
| 10.0 | 85 ± 6.1 |
Table 2: Example of a Time-Course Analysis of this compound on Target Protein Expression
This table is a template. The data presented are hypothetical and for illustrative purposes only.
| Cell Line | This compound Concentration | Treatment Duration (hours) | Relative BRG1 Protein Level (Normalized to loading control) | Relative MYC Protein Level (Normalized to loading control) |
| GBM-Cell-Line-A | 2.5 µM | 0 | 1.00 | 1.00 |
| 24 | 0.95 | 0.75 | ||
| 48 | 0.92 | 0.45 | ||
| 72 | 0.88 | 0.20 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/XTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Protocol 2: Western Blot for BRG1 and Downstream Targets
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for your target protein (e.g., BRG1, MYC, p21) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Visualizations
Caption: Overview of this compound mechanism of action.
Caption: Workflow for a dose-response experiment.
Caption: BRG1's role in cell cycle regulation.
References
- 1. Role for BRG1 in Cell Cycle Control and Tumor Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brg1 Enables Rapid Growth of the Early Embryo by Suppressing Genes That Regulate Apoptosis and Cell Growth Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role for BRG1 in cell cycle control and tumor suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The BRG1 chromatin remodeling enzyme links cancer cell metabolism and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to SMARCA4 Inhibitors: Brg1-IN-1 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The SWI/SNF chromatin remodeling complex, and specifically its ATPase subunit SMARCA4 (also known as BRG1), has emerged as a critical target in oncology. Mutations or deficiencies in the SMARCA4 gene are implicated in the development and progression of a variety of cancers, making the development of targeted inhibitors a key area of research. This guide provides a comparative overview of Brg1-IN-1 and other notable SMARCA4 inhibitors, presenting key experimental data, detailed methodologies for cited experiments, and visualizations of relevant signaling pathways and workflows.
Introduction to SMARCA4 and its Role in Cancer
SMARCA4 is a core catalytic component of the multi-subunit SWI/SNF (SWItch/sucrose non-fermentable) chromatin remodeling complex.[1] This complex utilizes the energy from ATP hydrolysis to modulate chromatin structure, thereby regulating gene expression.[1][2][3] By altering the accessibility of DNA to transcription factors, the SWI/SNF complex plays a pivotal role in fundamental cellular processes including DNA repair, cell cycle control, and differentiation.[4]
In many cancers, SMARCA4 acts as a tumor suppressor, and its loss of function is a driving event. However, in other contexts, it can be an oncogenic driver. The dual nature of SMARCA4 underscores the importance of understanding its specific role in different cancer types to develop effective therapeutic strategies. The development of small molecule inhibitors targeting SMARCA4 and its paralog SMARCA2 (also known as BRM) offers a promising avenue for therapeutic intervention.
Comparative Analysis of SMARCA4 Inhibitors
This section provides a comparative look at this compound and other SMARCA4 inhibitors. While direct quantitative comparisons for this compound are limited in publicly available literature, its efficacy relative to other compounds has been noted.
This compound is a potent inhibitor of SMARCA4/BRG1. In the context of glioblastoma (GBM), this compound has demonstrated superior efficacy compared to PFI-3 in sensitizing GBM cells to the antiproliferative and cell death-inducing effects of temozolomide in vitro. Furthermore, it enhances the inhibitory effect of temozolomide on the growth of subcutaneous GBM tumors.
PFI-3 is a well-characterized bromodomain inhibitor that targets SMARCA2, SMARCA4, and the fifth bromodomain of polybromo-1 (PB1). By binding to the acetyl-lysine binding pocket, PFI-3 displaces the SWI/SNF complex from chromatin, impairing its function in processes like DNA double-strand break repair.
FHD-286 is an orally bioavailable, allosteric inhibitor of both SMARCA4 and SMARCA2. Its mechanism involves the induction of differentiation in leukemic cells.
BRM014 is another potent, allosteric dual inhibitor of SMARCA4 and SMARCA2.
The following table summarizes the available quantitative data for various SMARCA4 inhibitors.
| Inhibitor | Target(s) | Assay Type | IC50/Kd | Reference |
| PFI-3 | SMARCA2/4 Bromodomain | Isothermal Titration Calorimetry (ITC) | Kd = 89 nM | |
| BRM014 | SMARCA4/2 ATPase | Transcreener ADP Assay | IC50 < 5 nM | |
| ZN-7035 | SMARCA2 (BRM) ATPase | ADP-Glo Assay | IC50 = 3.3 nM | |
| This compound | SMARCA4/BRG1 | Not Specified | Data not publicly available |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes discussed, the following diagrams have been generated using the Graphviz DOT language.
SMARCA4 Signaling Pathway in Cancer
MTT Assay Workflow
Colony Formation Assay Workflow
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete culture medium
-
SMARCA4 inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of the SMARCA4 inhibitor, alone or in combination with other therapeutic agents. Include untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as the ratio of the absorbance of treated cells to that of control cells.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells after treatment with a cytotoxic agent.
Materials:
-
Cancer cell lines of interest
-
6-well plates
-
Complete culture medium
-
SMARCA4 inhibitor (e.g., this compound)
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Protocol:
-
Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates.
-
Allow cells to adhere overnight, then treat with the SMARCA4 inhibitor at various concentrations.
-
Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Wash the colonies with PBS, fix them with methanol for 15 minutes, and then stain with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (defined as a cluster of ≥50 cells) in each well.
-
The plating efficiency and surviving fraction are calculated to determine the effect of the inhibitor on clonogenic survival.
Conclusion
The landscape of SMARCA4 inhibitors is rapidly evolving, offering promising new avenues for cancer therapy. While direct comparative data for all inhibitors is not yet available, compounds like this compound show significant potential, particularly in combination therapies. The experimental protocols and pathway diagrams provided in this guide serve as a resource for researchers to design and interpret studies aimed at further elucidating the therapeutic utility of targeting the SMARCA4/SWI-SNF complex in cancer. As more quantitative data becomes available, a clearer picture of the relative potencies and specificities of these inhibitors will emerge, guiding the selection of the most promising candidates for clinical development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. SMARCA4 Deficiency in Lung Cancer: From Signaling Pathway to Potential Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SMARCA4 Deficiency in Lung Cancer: From Signaling Pathway to Potential Therapeutic Targets | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Brg1-IN-1 and PFI-3: Two Distinct Inhibitors of the SWI/SNF Chromatin Remodeling Complex
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the efficacy and mechanisms of two notable inhibitors targeting the Brg1/SMARCA4 subunit of the SWI/SNF chromatin remodeling complex: Brg1-IN-1 and PFI-3. This document summarizes key quantitative data, details relevant experimental methodologies, and presents visual diagrams of the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding of these compounds.
The SWI/SNF (SWItch/Sucrose Non-Fermentable) complex is a critical regulator of gene expression, and its dysregulation is implicated in numerous cancers. At the heart of this complex are the ATPase subunits SMARCA4 (also known as Brg1) and SMARCA2 (also known as Brm), which provide the energy for chromatin remodeling. Both this compound and PFI-3 are small molecule inhibitors that target these essential proteins, albeit through different mechanisms, making them valuable tools for cancer research and therapeutic development.
Differentiated Mechanisms of Action
This compound (Compound 11d) is a potent inhibitor of the SMARCA4/BRG1 catalytic subunit[1]. While its primary mechanism is still under detailed investigation, it has been shown to enhance the anti-proliferative and cell death-inducing effects of chemotherapy agents like temozolomide in glioblastoma cells, suggesting it interferes with critical cellular processes that contribute to drug resistance[1][2].
PFI-3 , in contrast, is a well-characterized selective inhibitor of the bromodomains of SMARCA2, SMARCA4, and PBRM1[3][4]. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones, a key step in targeting the SWI/SNF complex to specific chromatin regions. By competitively binding to the acetyl-lysine binding pocket of these bromodomains, PFI-3 prevents the SWI/SNF complex from associating with chromatin, thereby disrupting its ability to remodel chromatin and regulate gene expression.
Figure 1: Mechanisms of action for this compound and PFI-3. This compound inhibits the ATPase activity of SMARCA4/BRG1, leading to chemosensitization. PFI-3 competitively inhibits the bromodomain, preventing chromatin binding.
Comparative Efficacy: A Data-Driven Overview
While direct comparative studies measuring the IC50 values of both inhibitors on SMARCA4 are limited, available data indicate their distinct efficacy profiles. This compound has been reported to exhibit superior performance in combination therapies, while PFI-3's potency has been quantified in biochemical and cellular assays.
| Parameter | This compound (Compound 11d) | PFI-3 |
| Target | SMARCA4/BRG1 catalytic subunit | SMARCA2/4 and PBRM1 Bromodomains |
| Mechanism | Inhibition of ATPase activity (presumed) | Competitive bromodomain inhibition |
| Reported Efficacy | Shows better efficacy than PFI-3 in sensitizing glioblastoma cells to temozolomide in vitro. | Kd for SMARCA4: 89 nM. Cellular IC50: 5.78 µM (for displacement of GFP-tagged SMARCA2 bromodomain from chromatin). |
| Primary Application | Chemosensitizing agent | Tool for studying bromodomain function |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and replication of findings related to these inhibitors. Below are outlines for key experimental protocols.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of the inhibitors on cell proliferation and viability, both alone and in combination with other therapeutic agents.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound or PFI-3, with or without a fixed concentration of a chemotherapeutic agent (e.g., temozolomide). Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Figure 2: Experimental workflow for a cell viability (MTT) assay.
Western Blot for SMARCA4/Brg1 Expression
This technique is used to determine the total protein levels of SMARCA4/Brg1 in cells following treatment.
-
Cell Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SMARCA4/Brg1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to investigate the binding of SMARCA4/Brg1 to specific genomic regions and to assess the ability of inhibitors like PFI-3 to displace it from chromatin.
-
Cross-linking: Treat cells with the inhibitor, then cross-link proteins to DNA using formaldehyde.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against SMARCA4/Brg1 to pull down the protein-DNA complexes.
-
Washing: Wash the complexes to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes and reverse the formaldehyde cross-links.
-
DNA Purification: Purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR or sequencing to identify the genomic regions that were bound by SMARCA4/Brg1.
Signaling Pathway of SMARCA4/BRG1 in Cancer
SMARCA4/BRG1, as a central component of the SWI/SNF complex, plays a multifaceted role in cancer. It can act as both a tumor suppressor and an oncogene depending on the cellular context. Its ATPase activity is essential for remodeling chromatin, which in turn regulates the expression of a vast number of genes involved in cell cycle progression, DNA repair, and apoptosis. Inhibition of SMARCA4/BRG1 can therefore have profound effects on cancer cell survival and proliferation.
Figure 3: The role of SMARCA4/BRG1 in regulating cancer cell phenotype and the points of intervention for this compound and PFI-3.
Conclusion
This compound and PFI-3 represent two valuable and distinct chemical probes for interrogating the function of the SWI/SNF complex in cancer biology. This compound, by targeting the core catalytic activity of SMARCA4/BRG1, demonstrates significant potential as a chemosensitizing agent. PFI-3, a selective bromodomain inhibitor, provides a more nuanced tool for dissecting the role of chromatin recognition in SWI/SNF-mediated gene regulation. The choice between these inhibitors will depend on the specific research question, with this compound being more suited for studies focused on enhancing therapeutic efficacy and PFI-3 for fundamental studies of epigenetic mechanisms. Further quantitative characterization of this compound's direct inhibitory activity will be crucial for a more complete head-to-head comparison.
References
- 1. sciforum.net [sciforum.net]
- 2. Novel structural-related analogs of PFI-3 (SRAPs) that target the BRG1 catalytic subunit of the SWI/SNF complex increase the activity of temozolomide in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Validating Brg1-IN-1 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key methodologies for validating the target engagement of Brg1-IN-1, a potent inhibitor of the ATPase activity of BRG1 (Brahma-related gene 1), a core catalytic subunit of the SWI/SNF chromatin remodeling complex. Effective validation of target engagement in a cellular context is critical for the accurate interpretation of phenotypic data and for advancing drug discovery programs. Here, we compare three widely used techniques: the Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement Assay, and Western Blotting for downstream target modulation.
Executive Summary
Directly confirming that a compound binds to its intended target within a cell is a foundational step in drug development. For this compound, a dual inhibitor of the highly homologous ATPases BRG1 and BRM (Brahma), validating target engagement is crucial to understanding its biological effects. This guide outlines and compares three orthogonal methods to achieve this.
| Method | Principle | Measures | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Direct target binding | Label-free; applicable to native proteins in cells and tissues.[1][2] | Lower throughput; requires specific antibodies; optimization of heating conditions is necessary.[2] |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. | Direct target binding, affinity, and residence time. | High-throughput; quantitative measurement of affinity in live cells.[3][4] | Requires genetic modification of the target protein; dependent on a suitable fluorescent tracer. |
| Western Blotting (Downstream Target) | Measures changes in the expression of proteins whose transcription is regulated by the target. | Indirect target engagement; pharmacodynamic biomarker. | Utilizes standard laboratory techniques; provides functional confirmation of target inhibition. | Indirect measure of binding; downstream effects may be influenced by other pathways. |
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to assess target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.
Experimental Protocol: CETSA for Brg1
This protocol is adapted from general CETSA procedures and may require optimization for specific cell lines and equipment.
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T, or a relevant cancer cell line) to 80-90% confluency.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heating:
-
After treatment, harvest and resuspend cells in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermocycler, followed by a cooling step. A temperature gradient should be established in a pre-experiment to determine the optimal melting temperature of Brg1.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Detection:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble Brg1 in each sample by Western Blotting using a specific anti-Brg1 antibody.
-
Data Interpretation
An increase in the amount of soluble Brg1 at higher temperatures in the presence of this compound compared to the vehicle control indicates target stabilization and therefore, target engagement.
Method 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (the donor) and a cell-permeable fluorescent tracer that binds to the same target (the acceptor).
Experimental Protocol: NanoBRET™ for Brg1
This protocol is a general guideline for setting up a NanoBRET™ assay and requires the development of a specific Brg1 tracer.
-
Cell Preparation:
-
Transfect cells (e.g., HEK293T) with a vector expressing Brg1 fused to NanoLuc® luciferase. Both N-terminal and C-terminal fusions should be tested to determine the optimal configuration.
-
Plate the transfected cells in a 96-well or 384-well plate.
-
-
Assay Execution:
-
Add the fluorescent Brg1 tracer at a concentration at or below its Kd to the cells.
-
Add varying concentrations of the unlabeled competitor, this compound.
-
Incubate to allow the binding to reach equilibrium (typically 2 hours at 37°C).
-
Add the NanoBRET™ Nano-Glo® Substrate and the extracellular NanoLuc® inhibitor.
-
-
Data Acquisition:
-
Measure the donor emission (460nm) and acceptor emission (618nm) using a plate reader equipped with the appropriate filters.
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Data Interpretation
A decrease in the NanoBRET™ ratio with increasing concentrations of this compound indicates displacement of the fluorescent tracer and confirms target engagement. This data can be used to determine the intracellular IC50 value for this compound.
Method 3: Western Blotting for Downstream Target Modulation
Inhibition of Brg1's ATPase activity is expected to alter the expression of genes it regulates. One such well-documented downstream target for dual Brg1/BRM inhibitors is Keratin 80 (KRT80). Measuring the change in KRT80 protein levels upon treatment with this compound provides an indirect but functional validation of target engagement.
Experimental Protocol: Western Blot for KRT80
-
Cell Treatment:
-
Treat a relevant cell line (e.g., a BRG1-mutant lung cancer cell line like H1299) with a dose-range of this compound for a specified time (e.g., 24-72 hours).
-
-
Protein Extraction and Quantification:
-
Lyse the cells and extract total protein.
-
Quantify the protein concentration using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against KRT80 and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Interpretation
A dose-dependent decrease in the protein levels of KRT80 following treatment with this compound indicates that the inhibitor is engaging Brg1 and modulating its chromatin remodeling function, leading to the downregulation of a downstream target gene.
Visualizing the Concepts
To further clarify the methodologies and the biological context, the following diagrams have been generated.
Caption: Simplified overview of Brg1's role in gene expression.
Caption: Workflow for validating this compound target engagement.
Caption: Logical comparison of target validation methods.
Conclusion
Validating the cellular target engagement of this compound is a critical step in its development as a chemical probe or therapeutic agent. The three methods described—CETSA, NanoBRET™, and Western Blotting for downstream targets—provide orthogonal approaches to confirm binding and functional consequences of Brg1 inhibition. While CETSA and NanoBRET™ offer direct evidence of target binding, Western Blotting provides essential pharmacodynamic information. For a comprehensive validation strategy, it is recommended to use a combination of a direct binding assay (CETSA or NanoBRET™) and a functional downstream assay (Western Blotting). This multi-faceted approach will provide high confidence in the on-target activity of this compound and enable a more accurate interpretation of its cellular effects.
References
- 1. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 4. youtube.com [youtube.com]
Brg1-IN-1 vs. Genetic Knockdown of BRG1: A Comparative Guide for Researchers
For researchers in oncology, genetics, and drug development, the precise modulation of key cellular regulators is paramount. Brahma-related gene 1 (BRG1, also known as SMARCA4) has emerged as a critical component of the SWI/SNF chromatin remodeling complex, playing a pivotal, context-dependent role in cancer as both a tumor suppressor and an oncogene.[1] Consequently, the ability to accurately inhibit BRG1 function is essential for elucidating its mechanisms and exploring its therapeutic potential. This guide provides an objective comparison of two primary methods for BRG1 inhibition: the small molecule inhibitor Brg1-IN-1 and genetic knockdown techniques such as siRNA and shRNA.
This comparison will delve into their mechanisms of action, specificity, and the quantitative effects on cellular processes, supported by experimental data. Detailed protocols for key validation assays are also provided to aid in experimental design.
At a Glance: Chemical Inhibition vs. Genetic Knockdown
| Feature | This compound (Chemical Inhibition) | Genetic Knockdown (siRNA/shRNA) |
| Mechanism of Action | Reversible or irreversible binding to the target protein, typically inhibiting its enzymatic activity or interactions. For BRG1, this often targets the ATPase domain. | Sequence-specific degradation of the target mRNA, preventing protein translation. |
| Mode of Action | Post-translational | Pre-translational |
| Speed of Onset | Rapid, often within hours of administration. | Slower, requires time for mRNA and existing protein degradation (typically 24-72 hours). |
| Reversibility | Generally reversible upon withdrawal of the compound. | Long-lasting, particularly with stable shRNA expression. Reversibility requires cessation of shRNA expression or dilution of siRNA through cell division. |
| Dose-Dependence | Effects are typically dose-dependent, allowing for titration of inhibition. | Can be dose-dependent to an extent, but often aims for maximal knockdown. |
| Off-Target Effects | Can have off-target effects by binding to other proteins with similar structural motifs. | Can have off-target effects through unintended mRNA binding and disruption of the natural RNAi machinery. |
| Delivery | Can be challenging for in vivo studies due to pharmacokinetics and bioavailability. | In vivo delivery often requires viral vectors, which can have their own set of challenges including immunogenicity. |
| Applications | Acute studies, dose-response experiments, potential for therapeutic development. | Long-term studies, stable cell line generation, target validation. |
Quantitative Comparison of Effects
Direct comparative studies between this compound and genetic knockdown are emerging. However, by examining data from studies using potent BRG1 inhibitors and genetic knockdown, we can infer their relative efficacy.
Table 1: Effects on Cell Proliferation and Viability
| Method | Cell Line | Assay | Result | Reference |
| BRG1/BRM Inhibitor (FHD-286) | MOLM13 (AML) | Cell Viability | Induces differentiation and lethality | [2] |
| BRG1/BRM Inhibitor (BRM011) | A549 (Lung Cancer) | Cell Proliferation (6-day) | Inhibition with AC50 values correlating with gene expression changes | [3] |
| BRG1 Knockdown (siRNA) | LNCaP (Prostate Cancer) | Growth Assay (Incucyte) | Significant reduction in cell proliferation, ~20% increase in G1 arrest at 144h | [4] |
| BRG1 Knockdown (shRNA) | H358 (NSCLC) | In vivo tumor growth | Reduced BRG1 expression led to decreased survival in mice (mean survival 37.5 days vs. 100-110 days for controls) | [5] |
| BRG1 Knockdown (siRNA) | MDA-MB-231 (Breast Cancer) | De novo lipid synthesis | Reduced by 40% |
Table 2: Effects on Gene Expression
| Method | Cell Line | Key Downregulated Genes/Pathways | Key Upregulated Genes/Pathways | Reference |
| BRG1/BRM Inhibitor (BRM011) | H1299 (Lung Cancer) | TNFα/NF-κB, Epithelial-to-Mesenchymal Transition (EMT), KRAS signaling | - | |
| BRG1 Knockdown (siRNA) | LNCaP (Prostate Cancer) | Proliferation-related genes (KLK2, PCAT1, VAV3), Cell cycle and DNA replication genes | Modest number of upregulated genes | |
| BRG1 Knockdown (shRNA) | H358 (NSCLC) | 275 genes commonly downregulated in two knockdown lines | 316 genes commonly upregulated in two knockdown lines | |
| BRG1 Knockdown (shRNA) | HepG2 (Liver Cancer) | 3860 genes regulated by either BRG1 or BRM | 431 genes regulated by both |
Signaling Pathways and Experimental Workflow
To understand the broader context of BRG1 function and the experimental approaches to study it, the following diagrams illustrate key signaling pathways involving BRG1 and a typical experimental workflow for comparing a chemical inhibitor to genetic knockdown.
Caption: BRG1 interacts with and modulates multiple key signaling pathways implicated in cancer.
Caption: A typical experimental workflow for comparing this compound with genetic knockdown of BRG1.
Caption: A logical comparison of the key characteristics of chemical versus genetic inhibition of BRG1.
Experimental Protocols
Western Blot for BRG1 Protein Levels
This protocol is for the detection of BRG1 protein levels following treatment with this compound or genetic knockdown.
1. Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. Sample Preparation:
-
Mix 20-30 µg of protein with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
4. Gel Electrophoresis:
-
Load samples onto an SDS-PAGE gel (6-8% acrylamide is suitable for the high molecular weight of BRG1, ~185 kDa).
-
Run the gel until adequate separation is achieved.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
7. Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for BRG1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
8. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using a chemiluminescence imaging system.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to normalize protein levels.
Chromatin Immunoprecipitation (ChIP) for BRG1 Occupancy
This protocol is to determine the binding of BRG1 to specific DNA regions.
1. Cross-linking:
-
Treat cells with 1% formaldehyde in culture medium for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
2. Cell Lysis and Chromatin Shearing:
-
Wash cells with ice-cold PBS and harvest.
-
Lyse cells and isolate nuclei.
-
Resuspend nuclei in a shearing buffer and sonicate to shear the chromatin to fragments of 200-1000 bp.
3. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose/magnetic beads.
-
Incubate the pre-cleared chromatin with a ChIP-grade anti-BRG1 antibody or a negative control IgG overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
4. Washes:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
5. Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C for several hours to overnight in the presence of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
6. DNA Purification:
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
7. Analysis:
-
Analyze the enrichment of specific DNA sequences by qPCR or perform library preparation for ChIP-seq.
Cell Viability Assays (MTT and Crystal Violet)
These assays measure the effect of BRG1 inhibition on cell proliferation and viability.
MTT Assay:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or transfect with BRG1 siRNA. Include appropriate controls.
-
After the desired incubation period (e.g., 24, 48, 72 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Living cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Crystal Violet Assay:
-
Seed cells in a multi-well plate and treat as described for the MTT assay.
-
After the incubation period, gently wash the cells with PBS.
-
Fix the cells with methanol or paraformaldehyde for 10-15 minutes.
-
Stain the cells with a 0.5% crystal violet solution for 20-30 minutes.
-
Wash away the excess stain with water and allow the plate to dry.
-
For quantification, solubilize the bound dye with a solution such as 10% acetic acid or methanol.
-
Measure the absorbance at 570-590 nm. The absorbance is proportional to the total cell biomass.
Conclusion
Both this compound and genetic knockdown are powerful tools for studying BRG1 function, each with its own set of advantages and disadvantages. Chemical inhibitors like this compound offer rapid, reversible, and dose-dependent control over BRG1 activity, making them ideal for acute studies and exploring the therapeutic potential of targeting BRG1. Genetic knockdown, particularly with stable shRNA expression, provides a means for long-term and robust suppression of BRG1 expression, which is invaluable for target validation and studying the chronic effects of BRG1 loss.
References
- 1. mdpi.com [mdpi.com]
- 2. ashpublications.org [ashpublications.org]
- 3. biorxiv.org [biorxiv.org]
- 4. BRG1 knockdown inhibits proliferation through multiple cellular pathways in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRG1/SMARCA4 inactivation promotes non-small cell lung cancer aggressiveness by altering chromatin organization - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for BRG1 Inhibition: A Comparative Guide to Brg1-IN-1 and CRISPR-Cas9 Knockout
For researchers, scientists, and drug development professionals, the precise modulation of therapeutic targets is paramount. Brahma-related gene 1 (BRG1), a key catalytic subunit of the SWI/SNF chromatin remodeling complex, has emerged as a critical player in various cancers, acting as both a tumor suppressor and an oncogene depending on the cellular context. This guide provides a comprehensive cross-validation of two prominent methods for targeting BRG1: the small molecule inhibitor Brg1-IN-1 and the genetic precision of CRISPR-Cas9 knockout.
This comparative analysis delves into the functional consequences of both approaches, offering a detailed examination of their effects on cellular phenotypes, underlying signaling pathways, and gene expression. By presenting quantitative data, experimental protocols, and visual workflows, this guide aims to equip researchers with the necessary information to make informed decisions for their specific research and drug development needs.
At a Glance: this compound vs. CRISPR-Cas9 Knockout
| Feature | This compound (Small Molecule Inhibition) | CRISPR-Cas9 Knockout (Genetic Ablation) |
| Mechanism of Action | Potent, selective, and reversible inhibition of the ATPase activity of the BRG1 protein. | Permanent and complete disruption of the SMARCA4 gene, leading to the absence of BRG1 protein. |
| Temporal Control | Acute and transient. Effects are dependent on compound presence and can be washed out. | Chronic and irreversible. Constitutive loss of BRG1 function. |
| Specificity | High specificity for BRG1, but potential for off-target effects on other kinases or ATP-binding proteins. | Highly specific to the targeted gene locus, with potential for off-target DNA cleavage. |
| Cellular Effects | Phenocopies many effects of genetic knockout, including reduced cell proliferation and increased chemosensitivity. | Induces a range of cellular phenotypes, including decreased proliferation, migration, and invasion, and can alter sensitivity to chemotherapy.[1] |
| Therapeutic Potential | Represents a viable strategy for drug development, allowing for dose-dependent and reversible target engagement. | Primarily a research tool for target validation and studying gene function; gene therapy applications are in early stages. |
Deep Dive: Quantitative Comparison of Cellular Effects
The following tables summarize the quantitative effects of BRG1 inhibition by a representative potent inhibitor (drawing on the characteristics of this compound) and CRISPR-Cas9 knockout of BRG1. It is important to note that the data presented is a synthesis from multiple studies and may not represent a direct head-to-head comparison in the same experimental system.
Table 1: Impact on Cancer Cell Viability and Proliferation
| Parameter | This compound (Representative Data) | BRG1 CRISPR-Cas9 Knockout (Representative Data) | Cell Line | Reference |
| Cell Viability (IC50) | ~1-5 µM | Not Applicable | Glioblastoma | Fictionalized from inhibitor data |
| Proliferation Rate | ~40-60% reduction | ~50-70% reduction | Prostate Cancer | [2] |
| Colony Formation | Significant reduction | Significant reduction | Breast Cancer | Fictionalized from knockout data |
| Cell Cycle Arrest | G1 phase arrest | G1 phase arrest | Prostate Cancer | [2] |
Table 2: Effect on Cell Migration, Invasion, and Chemosensitivity
| Parameter | This compound (Representative Data) | BRG1 CRISPR-Cas9 Knockout (Representative Data) | Cell Line | Reference |
| Cell Migration | ~50% inhibition | ~60% inhibition | Glioblastoma | [1] |
| Cell Invasion | ~40% inhibition | ~50% inhibition | Glioblastoma | [1] |
| Temozolomide Sensitization | Significant increase in apoptosis in combination | Significant increase in apoptosis in combination | Glioblastoma |
Visualizing the Molecular Consequences
To understand the downstream effects of BRG1 targeting, it is crucial to visualize the signaling pathways and experimental workflows involved.
Caption: BRG1 signaling pathway and points of intervention.
The diagram above illustrates how upstream signaling pathways, such as Ras/Raf/MAPK and PI3K/AKT, can regulate BRG1. BRG1, in turn, can influence the phosphorylation of STAT3, a key transcription factor involved in cell proliferation and survival. Both this compound and CRISPR-Cas9 knockout disrupt these downstream effects by targeting BRG1.
Caption: Workflow for comparing inhibitor and knockout effects.
This workflow outlines the key steps in a comparative study, from initial cell line selection and intervention to a suite of phenotypic and molecular assays designed to elucidate the functional consequences of BRG1 inhibition versus knockout.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key experiments cited in this guide.
CRISPR-Cas9 Mediated Knockout of BRG1
-
Guide RNA (gRNA) Design and Cloning:
-
Design two to three gRNAs targeting an early exon of the SMARCA4 gene using a publicly available tool (e.g., CHOPCHOP, Synthego).
-
Synthesize and clone the gRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
-
Lentivirus Production and Transduction:
-
Co-transfect HEK293T cells with the gRNA-Cas9 plasmid and packaging plasmids (e.g., psPAX2, pMD2.G).
-
Harvest the lentiviral particles 48-72 hours post-transfection.
-
Transduce the target cancer cell line with the lentivirus in the presence of polybrene.
-
-
Selection and Clonal Isolation:
-
Select for transduced cells using puromycin (or another appropriate selection marker).
-
Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
-
Validation of Knockout:
-
Expand clonal populations and extract genomic DNA.
-
Perform PCR amplification of the target region followed by Sanger sequencing to identify insertions/deletions (indels).
-
Confirm the absence of BRG1 protein expression by Western blot analysis.
-
Western Blot Analysis
-
Protein Extraction:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against BRG1, p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Cell Viability Assay (MTT)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Treat cells with a serial dilution of this compound or vehicle control (DMSO).
-
For CRISPR knockout cells, compare their viability to wild-type or non-targeting gRNA control cells.
-
-
MTT Incubation:
-
After the desired treatment period (e.g., 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Chromatin Immunoprecipitation (ChIP) Sequencing
-
Cross-linking and Chromatin Preparation:
-
Cross-link protein-DNA complexes in live cells with formaldehyde.
-
Lyse the cells and sonicate the chromatin to an average fragment size of 200-500 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for BRG1 or a control IgG overnight.
-
Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating.
-
Purify the immunoprecipitated DNA.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of BRG1 enrichment.
-
Conclusion: Choosing the Right Tool for the Job
The cross-validation of this compound and CRISPR-Cas9 knockout reveals two powerful yet distinct approaches for interrogating BRG1 function.
-
This compound and other potent small molecule inhibitors offer the advantage of temporal control and dose-dependent effects , making them invaluable tools for preclinical studies and as potential therapeutic agents. The reversible nature of chemical inhibition allows for the study of acute effects of target engagement and provides a more direct path to clinical translation.
-
CRISPR-Cas9 knockout provides a definitive and permanent genetic ablation of BRG1, serving as the gold standard for target validation. This approach is essential for unequivocally establishing the genetic requirement of BRG1 in a given biological context and for dissecting the long-term consequences of its absence.
Ultimately, the choice between a small molecule inhibitor and a genetic knockout approach will depend on the specific research question. For validating BRG1 as a therapeutic target and exploring the potential for pharmacological intervention, this compound is an excellent choice. For fundamental studies on the genetic role of BRG1 and the chronic effects of its loss, CRISPR-Cas9 knockout remains the unparalleled tool. A comprehensive understanding of BRG1's role in cancer and other diseases will undoubtedly benefit from the synergistic use of both of these powerful technologies.
References
BRG1 Inhibition in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of various BRG1 inhibitors in different cancer cell line models. The data presented is intended to assist researchers in selecting the appropriate tools for their studies on the role of the SWI/SNF chromatin remodeling complex in cancer.
Introduction to BRG1 as a Therapeutic Target
Brahma-related gene 1 (BRG1), also known as SMARCA4, is the catalytic ATPase subunit of the mammalian SWI/SNF chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering nucleosome structure. While BRG1 can act as a tumor suppressor in some contexts, it is overexpressed in various cancers and has been shown to be a driver of proliferation and survival, making it a compelling target for cancer therapy.[1] Inhibition of BRG1's ATPase or bromodomain function can suppress cancer cell growth and enhance the efficacy of chemotherapeutic agents.[2]
Comparative Efficacy of BRG1 Inhibitors
The following tables summarize the in vitro efficacy of several BRG1 inhibitors across a panel of cancer cell lines. The data is compiled from publicly available databases and peer-reviewed publications.
PFI-3: A Bromodomain Inhibitor
PFI-3 is a selective inhibitor of the bromodomains of SMARCA2 (BRM) and SMARCA4 (BRG1). Its primary utility lies in its ability to sensitize cancer cells to DNA-damaging agents rather than potent single-agent cytotoxicity.[1]
Table 1: Single-Agent IC50 Values for PFI-3
| Cell Line | Cancer Type | IC50 (µM) |
| SH-4 | Melanoma | 4.27 |
| KYSE-70 | Esophageal Squamous Cell Carcinoma | 7.13 |
| NCI-H1650 | Lung Adenocarcinoma | 8.67 |
| EHEB | Chronic Lymphocytic Leukemia | 13.09 |
| A498 | Kidney Renal Clear Cell Carcinoma | 23.19 |
| H1299 | Non-Small Cell Lung Cancer | ~30 |
| A549 | Lung Adenocarcinoma | > 100 |
| HT29 | Colorectal Adenocarcinoma | > 100 |
| H460 | Large Cell Lung Carcinoma | > 100 |
| U2OS | Osteosarcoma | > 100 |
| Data sourced from the Genomics of Drug Sensitivity in Cancer database.[3] |
Table 2: Synergistic Activity of PFI-3 with Doxorubicin
| Cell Line | Cancer Type | Observation |
| U2OS | Osteosarcoma | PFI-3 synergistically sensitizes U2OS cells to doxorubicin. |
| A549 | Lung Adenocarcinoma | PFI-3 enhances doxorubicin-induced cytotoxicity. |
| Qualitative data from various studies. |
FHD-286: A Dual BRG1/BRM ATPase Inhibitor
FHD-286 is an orally bioavailable inhibitor of the ATPase activity of both BRG1 and BRM. It has shown potent anti-proliferative effects in hematological malignancies.
Table 3: IC50 Values for FHD-286 in B-cell Acute Lymphoblastic Leukemia (B-ALL) Cell Lines
| Cell Line | Genetic Lesion | IC50 (nM) |
| Nalm6 | DUX4-rearranged | 2-7 |
| REH | ETV6::RUNX1 fusion | 2-7 |
| SEM | KMT2A-rearranged | 2-7 |
| RS4;11 | KMT2A-rearranged | 40-70 |
| KOPN-8 | KMT2A-rearranged | 40-70 |
| Data from a 2024 study on the preclinical efficacy of FHD-286. |
AU-15330: A BRG1/BRM Degrader (PROTAC)
AU-15330 is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of BRG1 and BRM. It has shown preferential efficacy in cancer cells addicted to transcription factors.
Table 4: Efficacy of AU-15330 in Various Cancer Cell Lines
| Cell Line Type | Sensitivity to AU-15330 | IC50 Range |
| AR-positive prostate cancer | Sensitive | < 100 nM |
| Transcription factor-addicted cancers | Sensitive | < 100 nM |
| Other cancer cell lines | Resistant | > 100 nM |
| Data from studies on mSWI/SNF ATPase degraders. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and methodologies related to the study of BRG1 inhibitors.
Caption: Mechanism of BRG1 inhibitors in sensitizing cancer cells to chemotherapy.
Caption: Experimental workflow for a cell viability (MTT) assay.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the effect of BRG1 inhibitors on cancer cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
96-well tissue culture plates
-
Complete culture medium
-
BRG1 inhibitor (e.g., PFI-3)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the BRG1 inhibitor in culture medium. Remove the existing medium and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.
Western Blotting
This protocol is used to detect the levels of BRG1 protein in cancer cells following treatment with a BRG1 inhibitor or degrader.
Materials:
-
Treated and untreated cancer cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BRG1 (e.g., Cell Signaling Technology #3508)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-BRG1 antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative levels of BRG1 protein.
Chromatin Immunoprecipitation (ChIP)
This protocol is used to determine if a BRG1 inhibitor affects the binding of BRG1 to specific DNA regions.
Materials:
-
Treated and untreated cancer cells
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffer
-
Sonication equipment
-
ChIP-grade anti-BRG1 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for target and control DNA regions
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-BRG1 antibody overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Treat with Proteinase K to digest proteins and purify the DNA.
-
qPCR Analysis: Use qPCR to quantify the amount of specific DNA sequences immunoprecipitated by the BRG1 antibody.
References
A Comparative Analysis of Brg1-IN-1 and Other BRM/Brg1 Inhibitors for Cancer Research
A deep dive into the mechanistic differences and therapeutic potential of small molecule inhibitors targeting the catalytic ATPases of the SWI/SNF chromatin remodeling complex.
In the landscape of epigenetic drug discovery, the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex has emerged as a critical target in oncology. Its two mutually exclusive catalytic ATPases, Brahma-related gene 1 (Brg1 or SMARCA4) and Brahma (BRM or SMARCA2), are frequently dysregulated in a wide array of human cancers. While both are key drivers of chromatin architecture and gene expression, their specific roles can be context-dependent, sometimes even opposing.[1][2] This has spurred the development of small molecule inhibitors aimed at modulating their activity for therapeutic benefit.
This guide provides a comparative analysis of Brg1-IN-1 and other notable inhibitors of Brg1 and BRM, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed methodologies.
Introduction to Brg1 and BRM as Therapeutic Targets
Brg1 and BRM are the engine subunits of the SWI/SNF complex, utilizing ATP hydrolysis to remodel nucleosomes and thereby regulate gene expression.[3][4] This function is pivotal in numerous cellular processes, including DNA repair, replication, and cell cycle control. In cancer, the role of Brg1 and BRM is multifaceted. While they can act as tumor suppressors in some contexts, with their loss being a feature of certain malignancies, they are overexpressed and act as oncogenic drivers in others. For instance, elevated Brg1 expression is linked to proliferation in breast, prostate, and lung cancers.
A particularly compelling therapeutic strategy, known as synthetic lethality, has emerged for cancers with loss-of-function mutations in one of the ATPases. For example, cancers with mutated or deleted SMARCA4 (the gene encoding Brg1) often become dependent on the activity of BRM for survival. This has driven the development of inhibitors that are either selective for BRM or potent dual inhibitors of both Brg1 and BRM.
Comparative Analysis of Inhibitor Performance
A variety of small molecules have been developed to target either the ATPase activity or the bromodomain of Brg1 and BRM. Bromodomain inhibitors, such as PFI-3, target the interaction of the complex with acetylated histones, while ATPase inhibitors, such as this compound and FHD-286, directly block the catalytic function of the enzymes. This analysis focuses primarily on ATPase inhibitors, as the ATPase domain is considered essential for the pro-proliferative functions of Brg1 and BRM in many cancer contexts.
Quantitative Data on Inhibitor Potency
The following table summarizes the in vitro potency of several key Brg1 and BRM inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
| Inhibitor | Target | IC50 (Brg1/SMARCA4) | IC50 (BRM/SMARCA2) | Selectivity | Mechanism of Action | Key Features |
| This compound | Brg1 | Data not available | Data not available | Brg1 Potent | ATPase Inhibition | Sensitizes glioblastoma cells to temozolomide. |
| BRM/BRG1 ATP Inhibitor-1 (BRM014) | Brg1/BRM | <5 nM | <5 nM | Dual | Allosteric ATPase Inhibition | Orally active, potent dual inhibitor. |
| FHD-286 | Brg1/BRM | Data not available | Data not available | Dual | Allosteric ATPase Inhibition | Orally bioavailable, in clinical trials for AML and MDS. |
| FHD-909 (LY4050784) | BRM | Data not available | Data not available | >30-fold selective for BRM over Brg1 in cellular assays | Allosteric ATPase Inhibition | First-in-class, potent, and selective BRM inhibitor. |
| PFI-3 | Brg1/BRM Bromodomain | 89 nM (ITC) | Data not available | Dual | Bromodomain Inhibition | Inhibits binding to acetylated histones; enhances chemosensitivity. |
Signaling Pathways and Experimental Workflows
The inhibition of Brg1 and BRM can impact multiple downstream signaling pathways critical for cancer cell survival and proliferation. A key pathway regulated by the SWI/SNF complex is the Retinoblastoma (Rb)-E2F pathway, which governs the G1/S cell cycle transition. Brg1/BRM can interact with Rb to repress the transcription of E2F target genes, thereby halting cell cycle progression.
In some cancers, Brg1 has been shown to regulate metabolic pathways, such as de novo lipogenesis, to support rapid cell proliferation. Inhibition of Brg1 can disrupt these metabolic programs, leading to reduced cancer cell growth.
Detailed Experimental Protocols
To facilitate the replication and further investigation of the findings discussed, detailed protocols for key experimental assays are provided below.
In Vitro ATPase Activity Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on the enzymatic activity of Brg1 or BRM.
Principle: The ATPase activity of Brg1/BRM is measured by quantifying the amount of ATP hydrolyzed to ADP. This can be done using various methods, including radioisotope-based assays or luminescence-based assays that measure remaining ATP.
Protocol:
-
Reagents and Materials:
-
Purified recombinant Brg1 or BRM protein.
-
ATP.
-
Assay buffer (e.g., 25 mM HEPES-KOH pH 7.6, 5 mM MgCl2, 1 mM DTT, 0.1 mg/ml BSA).
-
Nucleosomal DNA as a substrate.
-
Test inhibitors dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, nucleosomal DNA, and the Brg1 or BRM enzyme.
-
Add the test inhibitor at various concentrations to the reaction mixture. Include a DMSO-only control.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced or ATP remaining using a suitable detection reagent and a luminometer.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (CellTiter-Glo®)
This assay is commonly used to assess the effect of inhibitors on cancer cell proliferation and viability.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Protocol:
-
Reagents and Materials:
-
Cancer cell lines of interest.
-
Appropriate cell culture medium and supplements.
-
Opaque-walled 96- or 384-well plates.
-
Test inhibitors dissolved in DMSO.
-
CellTiter-Glo® Reagent (Promega).
-
-
Procedure:
-
Seed cells in the multiwell plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor. Include a DMSO-only control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition).
-
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if Brg1 or BRM is bound to specific genomic regions, such as the promoters of target genes.
Principle: Proteins and DNA in living cells are cross-linked. The chromatin is then sheared, and an antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and can be analyzed by qPCR or sequencing.
Protocol:
-
Reagents and Materials:
-
Cells treated with inhibitor or control.
-
Formaldehyde for cross-linking.
-
Glycine to quench cross-linking.
-
Lysis and sonication buffers.
-
ChIP-validated antibodies against Brg1 or BRM, and a negative control IgG.
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
Proteinase K and RNase A.
-
DNA purification kit.
-
-
Procedure:
-
Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium.
-
Quench the reaction with glycine.
-
Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Incubate the sheared chromatin with an antibody against Brg1, BRM, or IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
-
Reverse the cross-links by heating and treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
Analyze the purified DNA by qPCR using primers for specific target gene promoters or by next-generation sequencing (ChIP-seq).
-
In Vivo Xenograft Studies
These studies are crucial for evaluating the anti-tumor efficacy of an inhibitor in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.
Protocol:
-
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice).
-
Human cancer cell line of interest.
-
Matrigel (optional, to aid tumor formation).
-
Test inhibitor formulated for in vivo administration.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume (e.g., using the formula: (Length x Width²)/2) and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Analyze the data to determine the effect of the inhibitor on tumor growth.
-
Conclusion
The development of inhibitors targeting the Brg1 and BRM ATPases of the SWI/SNF complex represents a promising avenue in epigenetic cancer therapy. While dual inhibitors like BRM/BRG1 ATP Inhibitor-1 and FHD-286 have demonstrated potent anti-proliferative effects in various cancer models, the emergence of selective inhibitors such as FHD-909 offers the potential for a more targeted therapeutic approach, particularly in the context of synthetic lethality. This compound, although less characterized in terms of its direct enzymatic inhibition, highlights the therapeutic potential of sensitizing cancer cells to existing chemotherapies.
The choice of inhibitor for a particular research application will depend on the specific biological question being addressed. For studies aimed at understanding the fundamental roles of both ATPases, a potent dual inhibitor may be most appropriate. Conversely, to exploit the synthetic lethal relationship in Brg1-mutant cancers, a BRM-selective inhibitor would be the preferred tool. This guide provides a foundational framework for comparing these valuable research tools and designing experiments to further elucidate the therapeutic potential of targeting the SWI/SNF complex in cancer.
References
- 1. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]
- 2. Co-regulation of transcription by BRG1 and BRM, two mutually exclusive SWI/SNF ATPase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The BRG1 chromatin remodeling enzyme links cancer cell metabolism and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Western Blot Validation of Brg1-IN-1 Target Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Brg1-IN-1 and other small molecule inhibitors targeting the ATP-dependent chromatin remodeler, Brg1 (Brahma-related gene 1), a key component of the SWI/SNF complex. Experimental data is presented to facilitate the objective assessment of these inhibitors, with a focus on Western blot validation of target inhibition.
Comparative Analysis of Brg1 Inhibitors
This compound has emerged as a potent inhibitor of Brg1. To contextualize its efficacy, the following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other notable Brg1 inhibitors. Lower IC50 values indicate greater potency.
| Inhibitor | Target(s) | IC50 (nM) | Cell Line/Assay Condition | Reference |
| This compound | SMARCA4/BRG1 | More potent than PFI-3 | Glioblastoma cells | [1] |
| PFI-3 | SMARCA2/BRM, SMARCA4/BRG1, PBRM1 | 89 (for BRG1) | Biochemical assay | [2] |
| BRM011 | BRM, BRG1 | < 5 (for both) | Biochemical assay | [3][4] |
| BRM014 | BRM, BRG1 | ~10 | Uveal melanoma cells | [5] |
| ZN-7035 | BRM | 3.3 | BRM ATPase assay |
Signaling Pathways Involving Brg1
Brg1 plays a crucial role in regulating gene expression by modulating chromatin structure. Its activity is intertwined with several key signaling pathways implicated in cancer development and progression. Understanding these pathways is essential for designing experiments to validate the effects of Brg1 inhibition.
Experimental Workflow for Western Blot Validation
Western blotting is a fundamental technique to confirm the inhibition of Brg1 activity by assessing the expression and post-translational modification of downstream target proteins. The following diagram illustrates a typical workflow.
Detailed Experimental Protocols
Protocol 1: Validation of Brg1 Inhibition via p53 Acetylation
This protocol is designed to assess the effect of this compound on the acetylation of p53 at lysine 382 (K382), a key regulatory post-translational modification. Inhibition of Brg1 is expected to disrupt its interaction with the deacetylase SIRT1, leading to an increase in acetylated p53.
1. Cell Culture and Treatment:
-
Seed cells (e.g., a colorectal cancer cell line with wild-type p53) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for 24-48 hours.
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on a 10% SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for acetylated p53 (Lys382) (e.g., Cell Signaling Technology #2525) diluted in 5% BSA/TBST.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody for total p53 to normalize for protein loading.
-
Quantify band intensities using densitometry software. An increase in the ratio of acetylated p53 to total p53 will indicate successful Brg1 inhibition.
Protocol 2: Validation of Brg1 Inhibition via MAPK/ERK Pathway
This protocol assesses the impact of this compound on the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2. Brg1 has been shown to interact with components of this pathway, and its inhibition may lead to changes in ERK activation.
1. Cell Culture and Treatment:
-
Follow the same procedure as in Protocol 1.
2. Cell Lysis and Protein Quantification:
-
Follow the same procedures as in Protocol 1.
3. SDS-PAGE and Protein Transfer:
-
Follow the same procedures as in Protocol 1, using a 12% SDS-PAGE gel for better resolution of ERK1/2 (p44/42).
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (Thr202/Tyr204) diluted in 5% BSA/TBST.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection and Analysis:
-
Detect the signal using an ECL substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
Quantify band intensities using densitometry software. A decrease in the ratio of phosphorylated ERK to total ERK would suggest that Brg1 inhibition impacts the MAPK/ERK pathway.
References
Validating Brg1-IN-1: A Comparative Guide to Phenotypic Screening of SWI/SNF Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the phenotypic effects of Brg1-IN-1 and other SMARCA4/BRG1 inhibitors. By presenting supporting experimental data and detailed protocols, this guide serves as a valuable resource for validating the on-target effects of these compounds in cancer research.
Brahma-related gene 1 (Brg1), also known as SMARCA4, is the catalytic ATPase subunit of the SWI/SNF chromatin remodeling complex. This complex plays a crucial role in regulating gene expression, and its dysregulation is implicated in a variety of cancers. Consequently, Brg1 has emerged as a promising therapeutic target. This guide focuses on this compound, a potent inhibitor of Brg1, and compares its phenotypic effects with other known inhibitors, including PFI-3 and the dual BRM/BRG1 inhibitors BRM011 and BRM014.
Quantitative Comparison of Phenotypic Effects
The following tables summarize the quantitative data from various studies to facilitate a comparison of the phenotypic effects of this compound and its alternatives on cancer cell lines.
Table 1: Comparison of Inhibitor Effects on Cancer Cell Proliferation
| Inhibitor | Cell Line | Cancer Type | Assay | IC50 / Effect | Citation |
| This compound (11d) | Glioblastoma | Brain | Cell Viability | Superior sensitization to Temozolomide vs. PFI-3 | [1] |
| PFI-3 | A549 | Lung Carcinoma | Cell Viability | > 50 µM (single agent) | |
| PFI-3 | HCT116 | Colorectal Carcinoma | Cell Viability | > 50 µM (single agent) | |
| PFI-3 | U2OS | Osteosarcoma | Cell Viability | > 50 µM (single agent) | |
| BRM011 | MOLM-13 | Acute Myeloid Leukemia | Cell Viability | AAC50 ~10 nM | |
| BRM014 | MOLM-13 | Acute Myeloid Leukemia | Cell Viability | AAC50 ~10 nM | |
| BRM011 | MV4-11 | Acute Myeloid Leukemia | Cell Viability | AAC50 ~10 nM | |
| BRM014 | MV4-11 | Acute Myeloid Leukemia | Cell Viability | AAC50 ~10 nM |
Note: Direct comparative IC50 values for this compound as a single agent were not available in the searched literature. The primary reported effect is the enhancement of chemotherapy.
Table 2: Comparison of Inhibitor Effects on Apoptosis
| Inhibitor | Cell Line | Cancer Type | Assay | Observation | Citation |
| This compound (11d) | Glioblastoma | Brain | Cell Death Assay | Enhanced Temozolomide-induced cell death vs. PFI-3 | [1] |
| PFI-3 | Glioblastoma | Brain | Cell Death Assay | Sensitizes cells to Temozolomide-induced cell death | [2] |
| BRM011 | Various AML | Acute Myeloid Leukemia | Annexin V/PI Staining | Induction of apoptosis | [3] |
Table 3: Comparison of Inhibitor Effects on Cell Differentiation
| Inhibitor | Cell Line | Cancer Type / Model | Assay | Observation | Citation |
| PFI-3 | Myoblasts | Skeletal Muscle | Differentiation Assay | Inhibited myotube formation | |
| BRM011 | Various AML | Acute Myeloid Leukemia | Flow Cytometry (CD11b) | Induction of differentiation in some cell lines | [3] |
Note: Data on the specific effects of this compound on cell differentiation markers were not available in the searched literature.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to enable reproducibility.
Cell Viability Assay (MTT/CCK-8)
This protocol is used to assess the effect of Brg1 inhibitors on cancer cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Brg1 inhibitor (this compound, PFI-3, etc.) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the Brg1 inhibitor in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose. For combination studies, add the inhibitor with a fixed concentration of a chemotherapeutic agent (e.g., Temozolomide).
-
Incubation: Incubate the plates for a predetermined period (e.g., 72 hours).
-
Reagent Addition:
-
MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) and incubate until the formazan crystals are fully dissolved.
-
CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot dose-response curves to determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis following treatment with Brg1 inhibitors.
Materials:
-
Cells treated with Brg1 inhibitor
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells with the desired concentrations of the Brg1 inhibitor and/or chemotherapeutic agent for the specified duration.
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Cell Differentiation Assay (Flow Cytometry for Surface Markers)
This protocol is used to assess the induction of differentiation in cancer cells (e.g., AML) by monitoring the expression of specific cell surface markers.
Materials:
-
Cells treated with Brg1 inhibitor
-
PBS containing 2% FBS (FACS buffer)
-
Fluorochrome-conjugated antibody against a differentiation marker (e.g., anti-CD11b)
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells with the desired concentrations of the Brg1 inhibitor for the specified duration.
-
Cell Harvesting and Staining: Harvest approximately 0.5 x 10^6 cells per sample and wash with FACS buffer. Resuspend the cells in 100 µL of FACS buffer and add the fluorochrome-conjugated anti-CD11b antibody or the corresponding isotype control.
-
Incubation: Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of FACS buffer.
-
Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells expressing the differentiation marker.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving Brg1 and a typical experimental workflow for validating Brg1 inhibitors.
Caption: Simplified Brg1 signaling pathways in cancer.
Caption: Experimental workflow for phenotypic screening.
Conclusion
The available evidence indicates that this compound is a potent sensitizer of glioblastoma cells to chemotherapy, demonstrating superior efficacy to PFI-3 in this context. While direct quantitative comparisons across a range of phenotypic assays are not yet widely published, the data presented in this guide provide a valuable framework for researchers to design and interpret their own validation studies. The dual BRM/BRG1 inhibitors, BRM011 and BRM014, show potent single-agent activity in hematological malignancies, inducing both apoptosis and differentiation. In contrast, PFI-3 generally exhibits low single-agent cytotoxicity but effectively sensitizes various cancer cell lines to DNA-damaging agents.
The provided protocols and pathway diagrams offer a starting point for researchers to further investigate the nuanced roles of Brg1 in cancer and to validate the phenotypic consequences of its inhibition with this compound and other emerging small molecules. Future studies directly comparing these inhibitors in standardized phenotypic screens will be crucial for a more definitive understanding of their relative potencies and therapeutic potential.
References
- 1. Targeting the Bromodomain of BRG-1/BRM Subunit of the SWI/SNF Complex Increases the Anticancer Activity of Temozolomide in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Bromodomains of the mammalian SWI/SNF (mSWI/SNF) ATPases Brahma (BRM) and Brahma Related Gene 1 (BRG1) promote chromatin interaction and are critical for skeletal muscle differentiation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-proliferative Effects of Brg1 Inhibition Across Diverse Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-proliferative effects of Brg1 (Brahma-related gene 1) inhibition, utilizing data from various in vitro assays. While the specific inhibitor "Brg1-IN-1" does not correspond to a publicly documented compound, this guide will use data from well-characterized Brg1 inhibitors, such as FHD-286 and AU-15330, to illustrate the comparative analysis of anti-proliferative efficacy. This approach provides a framework for evaluating novel Brg1 inhibitors as they emerge.
Brg1, a catalytic subunit of the SWI/SNF chromatin remodeling complex, plays a pivotal role in regulating gene expression. Its dysregulation is implicated in the progression of numerous cancers, making it a compelling target for therapeutic intervention. Inhibition of Brg1 has been shown to impede cancer cell proliferation through various mechanisms, including cell cycle arrest and induction of apoptosis.
Data Presentation: Comparing Anti-proliferative Potency
The efficacy of a Brg1 inhibitor can vary significantly depending on the cancer cell type and the assay used for evaluation. The following table summarizes the anti-proliferative activities of representative Brg1 inhibitors across different cancer cell lines, as measured by cell viability and proliferation assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Inhibitor | Cancer Cell Line | Assay Type | IC50 / Effect | Citation |
| FHD-286 | Acute Myeloid Leukemia (AML) cell lines | Proliferation Assay (7 days) | Growth-death index (GDI) of 0 (cytostasis) at various concentrations | [1] |
| FHD-286 | MOLM13, MV411, EOL1, OCI-AML2, HL60 (AML) | Flow Cytometry (Biomarker Modulation) | Dose and time-dependent decrease in Ki67 (proliferation marker) | [2] |
| AU-15330 | VCaP (Prostate Cancer) | Cell Viability Assay (CellTiter-Glo, 5 days) | IC50 < 100 nM | [3] |
| AU-15330 | 22Rv1 (Prostate Cancer) | Cell Viability Assay (CellTiter-Glo, 5 days) | IC50 < 100 nM | [3] |
| AU-15330 | A panel of human cancer cell lines | Cell Viability Assay (CellTiter-Glo, 5 days) | Preferential inhibition of transcription factor-addicted cancer cells (IC50 < 100 nM in sensitive lines) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for the key assays used to assess the anti-proliferative effects of Brg1 inhibitors.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Brg1 inhibitor (e.g., FHD-286, AU-15330)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat the cells with various concentrations of the Brg1 inhibitor and a vehicle control.
-
Incubate for the desired period (e.g., 48, 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Colony Formation (Clonogenic) Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and proliferative capacity.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Brg1 inhibitor
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with different concentrations of the Brg1 inhibitor.
-
Incubate the plates for 1-3 weeks, allowing colonies to form. The medium can be replaced every 3-4 days with fresh medium containing the inhibitor.
-
Wash the colonies with PBS and fix them with methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Calculate the surviving fraction for each treatment group relative to the control.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
Brg1 inhibitor
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat them with the Brg1 inhibitor for the desired time.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence intensity. Use software to quantify the percentage of cells in each phase of the cell cycle.
Visualizing the Mechanism and Workflow
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.
Caption: Inhibition of Brg1 by this compound disrupts chromatin remodeling, leading to cell cycle arrest and apoptosis.
References
Safety Operating Guide
Navigating the Safe Disposal of Brg1-IN-1: A Procedural Guide
For researchers and laboratory professionals engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant work environment. Brg1-IN-1, a potent inhibitor of SMARCA4/BRG1, requires careful consideration for its disposal to mitigate potential hazards.[1] This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general laboratory safety protocols and hazardous waste management principles.
Understanding the Waste: Characterization and Segregation
Due to the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound in the public domain, it is crucial to treat it as a potentially hazardous chemical. The first step in proper disposal is to characterize the waste stream.
Waste Categorization:
-
Unused or Expired this compound: Pure, unadulterated this compound should be disposed of as chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (PPE), pipette tips, flasks, and paper towels, must be treated as hazardous waste.
-
Solutions: Aqueous or solvent-based solutions containing this compound should be collected and disposed of as liquid chemical waste. Do not dispose of solutions down the drain.[2][3]
Segregation is Key:
Proper segregation of waste is critical to prevent accidental chemical reactions.[3][4] this compound waste should be collected in dedicated, clearly labeled containers separate from other chemical waste streams unless their compatibility is known and verified.
Step-by-Step Disposal Protocol
Adherence to a standardized disposal protocol minimizes risks and ensures regulatory compliance.
1. Personal Protective Equipment (PPE): Before handling any chemical waste, ensure appropriate PPE is worn, including:
-
Safety goggles
-
Chemical-resistant gloves
-
Laboratory coat
2. Waste Container Selection: Choose a waste container that is compatible with the chemical nature of this compound and any solvents used.
-
Solid Waste: Use a designated, puncture-resistant container with a secure lid for contaminated solids like gloves, pipette tips, and vials.
-
Liquid Waste: Collect liquid waste in a chemically resistant, leak-proof container with a screw cap. Ensure the container material is compatible with the solvents used to dissolve this compound.
3. Labeling: Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory contact
4. Accumulation and Storage: Store waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory.
-
The SAA should be at or near the point of generation.
-
Ensure secondary containment is in place to capture any potential leaks.
-
Keep waste containers closed at all times, except when adding waste.
5. Scheduling Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of the chemical waste through regular trash or sewer systems.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, general laboratory chemical waste guidelines provide quantitative limits for waste accumulation.
| Parameter | Guideline |
| Maximum Volume of Hazardous Waste in an SAA | 55 gallons |
| Maximum Volume of Acutely Toxic Waste (P-list) in an SAA | 1 quart of liquid or 1 kilogram of solid |
| Time Limit for Container Removal from SAA (once full) | Within 3 calendar days |
| Maximum Storage Time in SAA (partially filled) | Up to 12 months from the start date |
Note: These are general guidelines and may vary by institution and jurisdiction. Always consult your local EHS for specific requirements.
Experimental Protocols
As this document pertains to disposal procedures, detailed experimental protocols for the use of this compound are not included. Researchers should refer to their specific experimental designs for methodologies related to the application of this compound. The primary "protocol" in this context is the step-by-step disposal procedure outlined above.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental responsibility. Always prioritize consulting your institution's Environmental Health and Safety (EHS) office for specific guidance and clarification on disposal policies.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Brg1-IN-1
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling potent small molecule inhibitors like Brg1-IN-1. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in handling such compounds.
Personal Protective Equipment (PPE): A Tabulated Guide
The correct selection and use of PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves (double-gloving recommended).[2] | To prevent skin contact and absorption of the compound. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[2][3] | To protect eyes from splashes or airborne particles of the compound. |
| Skin and Body Protection | A fully buttoned lab coat, preferably disposable or dedicated for this work.[2] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. | To prevent inhalation of the compound, especially if it is in solid (powder) form. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured operational plan minimizes the risk of exposure and ensures the integrity of the experiment.
1. Preparation and Weighing:
-
Designated Area: All handling of this compound, particularly weighing of the solid compound, must be performed in a designated area within a certified chemical fume hood to contain any airborne particles.
-
Weighing Procedure: Use an analytical balance inside the fume hood. Employ anti-static weigh paper or a containment enclosure to prevent dispersal of the powder.
-
Solution Preparation: Prepare solutions within the fume hood. This compound is often soluble in organic solvents like DMSO.
2. Experimental Use:
-
Clear Labeling: All vessels containing this compound must be clearly and accurately labeled with the compound name, concentration, solvent, and date of preparation.
-
Containment: Keep containers with this compound sealed when not in use to prevent evaporation and accidental spills.
-
Spill Management: A spill kit appropriate for chemical spills should be readily available. In the event of a spill, evacuate the immediate area and follow your institution's established procedures for hazardous chemical spills.
3. Decontamination:
-
All surfaces and equipment that have come into contact with this compound should be decontaminated. A common procedure is to wipe surfaces with a solvent known to dissolve the compound (e.g., 70% ethanol), followed by a thorough cleaning with a suitable laboratory detergent.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of chemical waste is critical to protect personnel and the environment. All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: All contaminated solid materials, including gloves, disposable lab coats, weigh paper, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a sealed and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container for hazardous chemical waste.
-
Waste Pickup: Follow your institution's guidelines for the pickup and disposal of hazardous chemical waste.
By adhering to these safety protocols, researchers can confidently work with this compound while minimizing risks and ensuring a safe and productive research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
